Product packaging for (S)-4-Boc-thiomorpholine-3-carboxylic acid(Cat. No.:CAS No. 1187929-84-5)

(S)-4-Boc-thiomorpholine-3-carboxylic acid

Cat. No.: B1277248
CAS No.: 1187929-84-5
M. Wt: 247.31 g/mol
InChI Key: CTDIKDIZNAGMFK-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-4-Boc-thiomorpholine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H17NO4S and its molecular weight is 247.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO4S B1277248 (S)-4-Boc-thiomorpholine-3-carboxylic acid CAS No. 1187929-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-6-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDIKDIZNAGMFK-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCSC[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901192534
Record name 4-(1,1-Dimethylethyl) (3S)-3,4-thiomorpholinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187929-84-5
Record name 4-(1,1-Dimethylethyl) (3S)-3,4-thiomorpholinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187929-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,1-Dimethylethyl) (3S)-3,4-thiomorpholinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-4-Boc-thiomorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding the specific CAS number and detailed experimental data for (S)-4-Boc-thiomorpholine-3-carboxylic acid is limited. This guide compiles the most relevant information available for the racemic mixture and the corresponding (R)-enantiomer to provide a comprehensive overview for researchers, scientists, and drug development professionals.

This compound is a chiral heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its thiomorpholine core is a sulfur-containing scaffold that can mimic endogenous molecules and participate in various biological interactions. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its utility in synthetic chemistry, particularly in peptide synthesis and the construction of complex molecular architectures.

Chemical and Physical Properties

While a specific CAS number for the (S)-enantiomer is not readily found in public databases, the CAS number for the racemic mixture, (±)-4-Boc-thiomorpholine-3-carboxylic acid, is 128453-98-5 . The (R)-enantiomer is assigned the CAS number 114525-81-4 [1][2][3][4][5]. The following tables summarize the available quantitative data for the racemic mixture and the (R)-enantiomer.

Table 1: Properties of Racemic (±)-4-Boc-thiomorpholine-3-carboxylic acid

PropertyValue
CAS Number 128453-98-5
Molecular Formula C₁₀H₁₇NO₄S
Molecular Weight 247.31 g/mol
Appearance Off-white solid
Melting Point 145.4 - 146.6 °C

Table 2: Properties of (R)-4-Boc-thiomorpholine-3-carboxylic acid

PropertyValue
CAS Number 114525-81-4[1][2][4][5]
Molecular Formula C₁₀H₁₇NO₄S[1][2][5]
Molecular Weight 247.31 g/mol [1]
Appearance White to off-white solid[1][2]
Purity ≥ 97%[1]
Storage Conditions 0-8 °C[1][2]

Experimental Protocols

Detailed experimental protocols for the specific, enantioselective synthesis of this compound are not extensively documented in readily available literature. However, a general approach for the synthesis of thiomorpholine-3-carboxylic acid derivatives can be inferred from related publications. One common strategy involves the use of cysteine as a chiral starting material.

A plausible synthetic workflow is outlined below. This diagram illustrates a conceptual pathway and does not represent a validated experimental protocol for this specific molecule.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product start (S)-Cysteine step1 Protection of Amine and Carboxyl Groups start->step1 1 step2 Reaction with a C2-synthon (e.g., 1,2-dibromoethane) step1->step2 2 step3 Cyclization step2->step3 3 step4 Selective Deprotection of Amine step3->step4 4 step5 Boc Protection of Amine step4->step5 5 step6 Deprotection of Carboxyl Group step5->step6 6 product This compound step6->product

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

The thiomorpholine scaffold is recognized for its diverse biological activities, making it a privileged structure in drug design[6]. Derivatives of thiomorpholine have been investigated for a range of therapeutic applications.

General Biological Activities of Thiomorpholine Derivatives

The thiomorpholine nucleus is a component of various biologically active compounds. Research has shown that compounds containing this scaffold can exhibit activities such as:

  • Dipeptidyl peptidase IV (DPP-IV) inhibition: This is a key target in the treatment of type 2 diabetes[6].

  • Antitubercular and antiprotozoal activity [6].

  • Hypolipidemic effects [6].

Bioactivation of L-Thiomorpholine-3-carboxylic Acid

While specific signaling pathways involving this compound are not well-documented, a study on its unprotected counterpart, L-thiomorpholine-3-carboxylic acid (L-TMC), provides insight into its potential metabolic fate and mechanism of cytotoxicity. L-TMC is a cyclized analog of S-(2-chloroethyl)-L-cysteine and has been shown to be cytotoxic[7].

The bioactivation of L-TMC is catalyzed by the enzyme L-amino acid oxidase, which is present in the kidney. This enzymatic reaction leads to the formation of a reactive imine intermediate, which is thought to be responsible for the observed cytotoxicity[7].

The following diagram illustrates the bioactivation pathway of L-thiomorpholine-3-carboxylic acid.

G cluster_process Bioactivation Process cluster_substrate Substrate cluster_enzyme Enzyme cluster_intermediate Reactive Intermediate cluster_outcome Outcome substrate L-Thiomorpholine-3-carboxylic acid intermediate Imine Intermediate (5,6-dihydro-2H-1,4-thiazine-3-carboxylic acid) substrate->intermediate Oxidation enzyme L-Amino Acid Oxidase enzyme->intermediate outcome Cytotoxicity intermediate->outcome

Caption: Bioactivation of L-thiomorpholine-3-carboxylic acid to a cytotoxic intermediate.

This bioactivation mechanism highlights a potential pathway for toxicity that should be considered in the development of drugs containing the thiomorpholine-3-carboxylic acid scaffold. The presence of the Boc protecting group in the title compound would likely prevent this specific metabolic activation route, underscoring the importance of such protecting groups in drug design to modulate metabolic stability and toxicity profiles.

References

Solubility of Boc-protected thiomorpholine amino acids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of Boc-Protected Thiomorpholine Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-protected thiomorpholine amino acids, a class of compounds of significant interest in medicinal chemistry and drug development. Thiomorpholine and its derivatives are considered "privileged scaffolds" due to their versatile pharmacological activities.[1][2] The incorporation of a sulfur atom in the thiomorpholine ring increases lipophilicity compared to its morpholine analog, which can be a critical factor in drug design.[3] The tert-butyloxycarbonyl (Boc) protecting group further modifies the physicochemical properties of the parent amino acid, primarily by increasing its non-polar character, thereby influencing its solubility profile.[4]

Understanding and quantifying the solubility of these compounds is critical for their successful application in synthetic chemistry and for optimizing the pharmacokinetic properties of drug candidates. Poor aqueous solubility, for instance, can hinder absorption and bioavailability, leading to the failure of otherwise potent compounds.[5][6]

Factors Influencing Solubility

The solubility of Boc-protected thiomorpholine amino acids is a multifactorial property governed by the interplay of several structural features and external conditions:

  • The Thiomorpholine Ring : The sulfur atom in the thiomorpholine ring makes it more lipophilic than the corresponding morpholine ring.[3]

  • The Boc Protecting Group : The tert-butyl group of the Boc moiety is bulky and non-polar, which generally decreases aqueous solubility and increases solubility in organic solvents.[4][]

  • The Amino Acid Backbone : The inherent zwitterionic character of the amino acid backbone contributes to solubility in polar solvents. However, this is modulated by the Boc group on the nitrogen. The carboxylic acid group can still act as a hydrogen bond donor and acceptor.[8][9]

  • Solvent Polarity : As with most amino acid derivatives, solubility is highly dependent on the polarity of the solvent. Maximum solubility for unprotected amino acids is typically found in water, with a significant reduction in semi-polar or non-polar organic solvents.[9]

  • pH : For the free carboxylic acid, the pH of the aqueous medium will significantly impact solubility. In basic solutions, the carboxylic acid is deprotonated to form a more soluble carboxylate salt.[8]

  • Temperature : Temperature must be adequately controlled during solubility measurements as it can significantly affect the equilibrium solubility.[5][10]

Quantitative and Qualitative Solubility Data

Specific quantitative solubility data for Boc-protected thiomorpholine amino acids is not widely available in public literature. However, qualitative data and information on related compounds provide valuable insights. The following table summarizes the available information.

CompoundSolventSolubilityReference
4-Boc-thiomorpholine-3-carboxylic acid amideDimethyl sulfoxide (DMSO)Soluble[11]
4-Boc-thiomorpholine-3-carboxylic acid amideAcetonitrile (MeCN)Soluble[11]
(Boc-amino)methyl AcetateDimethylformamide (DMF)Soluble[4]
(Boc-amino)methyl AcetateTetrahydrofuran (THF)Soluble[4]
(Boc-amino)methyl AcetateDichloromethane (DCM)Soluble[4]
BOC-ON (Reagent for Boc protection)WaterInsoluble
BOC-ON (Reagent for Boc protection)Ethyl acetate, Ether, Benzene, ChloroformVery Soluble
BOC-ON (Reagent for Boc protection)Methanol, 2-propanol, tert-butanolSoluble
General Amino AcidsWaterHigh
General Amino AcidsAlcohols (Methanol, Ethanol)Reduced[9]

Experimental Protocols for Solubility Determination

Accurate solubility measurement is crucial in pharmaceutical development. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[5][12] For higher throughput screening in early discovery, kinetic solubility assays are often employed.[6]

Thermodynamic Solubility: The Shake-Flask Method

This method measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[10][13]

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Detailed Protocol:

  • Preparation : Ensure both the Boc-protected thiomorpholine amino acid (solute) and the chosen solvent are pure, as impurities can affect solubility.[10]

  • Addition of Excess Solute : Add an excess amount of the solid compound to a known volume of the solvent in a sealed, inert container (e.g., a glass vial). The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium has been reached.[5]

  • Equilibration : Place the container in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is achieved.[5]

  • Phase Separation : After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the excess solid. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE). This step must be performed at the same temperature as the equilibration to prevent precipitation or further dissolution.[5][13]

  • Dilution : Immediately dilute a known volume of the clear, saturated supernatant with a suitable solvent to prevent crystallization and to bring the concentration within the linear range of the analytical method.

  • Quantification : Analyze the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation : Calculate the original solubility in the solvent (e.g., in µg/mL or mM), taking into account the dilution factor.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to identify compounds with potential solubility liabilities.[6]

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The concentration at which the compound precipitates is determined, usually by turbidimetry.[6]

Brief Protocol:

  • Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).

  • In a microplate, perform serial dilutions of the stock solution with DMSO.

  • Transfer a small volume of each dilution to a new microplate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS).

  • Mix and incubate for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a plate reader (nephelometry) or by UV-Vis spectroscopy to detect light scattering caused by precipitated compound.

  • The kinetic solubility is defined as the concentration at which the first signs of precipitation are observed.

Workflows and Logical Diagrams

Visualizing the context and processes related to solubility is essential for understanding its role in drug development and its experimental determination.

Role of Solubility in Drug Discovery

Solubility testing is a critical step in the early stages of drug discovery and development, guiding the selection and optimization of promising candidates.[6]

G cluster_0 Early Discovery cluster_1 Optimization & Preclinical Hit_ID Hit Identification (HTS) Solubility_Screen Kinetic Solubility Screening Hit_ID->Solubility_Screen Filter out insoluble hits Hit_to_Lead Hit-to-Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Thermo_Solubility Thermodynamic Solubility (Shake-Flask) Lead_Opt->Thermo_Solubility Guide chemical modifications Solubility_Screen->Hit_to_Lead Thermo_Solubility->Lead_Opt Formulation Formulation Development Thermo_Solubility->Formulation

Caption: Workflow illustrating the integration of solubility assays in the drug discovery pipeline.

Experimental Workflow for the Shake-Flask Method

The following diagram details the sequential steps involved in determining thermodynamic solubility.

G start Start prep Prepare Pure Compound & Solvent start->prep add Add Excess Solid Compound to Solvent prep->add equilibrate Equilibrate for 24-48h (Constant Temp & Shaking) add->equilibrate separate Separate Solid & Liquid (Centrifuge / Filter) equilibrate->separate quantify Dilute & Quantify Concentration (HPLC/LC-MS) separate->quantify end End: Solubility Value quantify->end

Caption: Step-by-step experimental workflow for the shake-flask solubility determination method.

Synthesis of a Boc-Protected Thiomorpholine Amino Acid

The Boc protecting group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O).[4][]

G cluster_reactants Reactants TMC Thiomorpholine-3-carboxylic acid Reaction Reaction at Room Temp TMC->Reaction Boc2O Boc Anhydride (Boc₂O) Boc2O->Reaction Base Base (e.g., NaHCO₃) in Solvent (e.g., Dioxane/Water) Base->Reaction Product 4-Boc-thiomorpholine-3-carboxylic acid Reaction->Product

Caption: A simplified reaction scheme for the Boc-protection of thiomorpholine-3-carboxylic acid.

References

An In-Depth Technical Guide to the Synthesis of (S)-4-Boc-thiomorpholine-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic routes for (S)-4-Boc-thiomorpholine-3-carboxylic acid, a valuable chiral building block in medicinal chemistry, and its analogs. Detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and relevant biological pathways are presented to facilitate its application in research and drug development.

Introduction

This compound is a heterocyclic compound featuring a thiomorpholine core, a carboxylic acid functional group, and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure is of significant interest in pharmaceutical development, particularly in the creation of novel therapeutics for neurological disorders.[1] The thiomorpholine scaffold serves as a versatile intermediate, allowing for the introduction of sulfur into molecular frameworks, which is crucial for the development of new therapeutic agents.[1] The Boc group ensures stability and allows for selective reactions in complex synthetic sequences, making it an ideal component for peptide synthesis and other organic transformations.[1]

Derivatives of this core structure are being explored as inhibitors of key signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is often dysregulated in cancer.[2][3][4][5] This guide will detail the synthesis of the parent compound and discuss strategies for the preparation of its analogs.

Synthesis of the Core Compound: this compound

The synthesis of this compound is typically achieved through a multi-step process commencing with the readily available chiral starting material, L-cysteine. The general synthetic strategy involves the S-alkylation of L-cysteine, followed by intramolecular cyclization to form the thiomorpholine ring, and finally, the protection of the secondary amine with a Boc group.

Synthetic Workflow

The overall synthetic workflow can be visualized as a three-step process:

Synthesis_Workflow cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Boc Protection L-Cysteine L-Cysteine S_Alkylated_Intermediate S-(2-haloethyl)-L-cysteine L-Cysteine->S_Alkylated_Intermediate 1,2-dihaloethane, base Thiomorpholine_Acid (S)-Thiomorpholine-3-carboxylic acid S_Alkylated_Intermediate->Thiomorpholine_Acid base Final_Product (S)-4-Boc-thiomorpholine- 3-carboxylic acid Thiomorpholine_Acid->Final_Product Boc₂O, base

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-Thiomorpholine-3-carboxylic acid

This step combines the S-alkylation of L-cysteine and subsequent intramolecular cyclization.

  • Materials:

    • L-cysteine

    • 1,2-dichloroethane or 1,2-dibromoethane

    • Sodium hydroxide (NaOH) or other suitable base

    • Water

    • Hydrochloric acid (HCl) for acidification

  • Procedure:

    • Dissolve L-cysteine in an aqueous solution of sodium hydroxide at room temperature.

    • Add 1,2-dichloroethane or 1,2-dibromoethane to the solution.

    • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the solution with hydrochloric acid to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield (S)-thiomorpholine-3-carboxylic acid.

Step 2: Synthesis of this compound

This step involves the protection of the secondary amine of the thiomorpholine ring.

  • Materials:

    • (S)-Thiomorpholine-3-carboxylic acid

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., DMAP)[6]

    • Tetrahydrofuran (THF) or other suitable solvent

    • Water

    • Ethyl acetate for extraction

    • Brine

  • Procedure:

    • Suspend (S)-thiomorpholine-3-carboxylic acid in a mixture of THF and water.

    • Add sodium bicarbonate to the suspension and stir until the solid dissolves.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in THF dropwise to the reaction mixture at 0 °C.[7]

    • Allow the reaction to warm to room temperature and stir overnight.[7]

    • Remove the THF under reduced pressure.

    • Wash the aqueous residue with a nonpolar solvent (e.g., hexane) to remove excess Boc₂O.

    • Acidify the aqueous layer with a suitable acid (e.g., citric acid or dilute HCl) to a pH of approximately 3-4.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis.

StepReactantsKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1 & 2L-cysteine, 1,2-dihaloethaneNaOHWaterReflux4-860-75
3(S)-Thiomorpholine-3-carboxylic acidBoc₂O, NaHCO₃THF/Water0 to RT12-1885-95

Synthesis of this compound Analogs

The synthesis of analogs of the core structure can be achieved by modifying the thiomorpholine ring at various positions.

N-Alkylation

Prior to Boc protection, the secondary amine of (S)-thiomorpholine-3-carboxylic acid can be alkylated using various alkyl halides in the presence of a base. This would be followed by Boc protection if desired, or the N-alkylated analog can be used directly.

Substitution at the 5-Position

Analogs with substituents at the 5-position of the thiomorpholine ring can be synthesized by starting with appropriately substituted cysteine derivatives or by using alternative cyclization strategies.

Biological Relevance and Signaling Pathways

Thiomorpholine and morpholine derivatives have been identified as promising scaffolds for the development of inhibitors of the PI3K/AKT/mTOR signaling pathway.[2][3][4][5] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[2]

PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates the central role of PI3K in this signaling cascade.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor (S)-4-Boc-thiomorpholine-3-carboxylic acid analog Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

This compound and its analogs can be utilized as starting points for the design of potent and selective PI3K inhibitors. The thiomorpholine core can occupy the morpholine binding pocket of the enzyme, a feature common to many known PI3K inhibitors.[2][4]

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound and its analogs. The described protocols and synthetic strategies offer a solid foundation for researchers and drug development professionals to produce these valuable compounds for further investigation. The relevance of the thiomorpholine scaffold in targeting the PI3K/AKT/mTOR pathway underscores its potential in the development of novel therapeutics, particularly in the field of oncology. Further exploration of analog synthesis will undoubtedly lead to the discovery of new chemical entities with enhanced biological activity.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Boc-Thiomorpholine Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient assembly of amino acids into complex peptide chains. The Boc (tert-butyloxycarbonyl) strategy is a well-established method for Nα-protection in SPPS. This document provides detailed application notes and protocols for the incorporation of non-standard, heterocyclic Boc-thiomorpholine amino acids into peptide sequences. The inclusion of thiomorpholine moieties can introduce unique conformational constraints and potential therapeutic properties to novel peptide drug candidates. While specific quantitative data for the coupling of Boc-thiomorpholine amino acids is not extensively published, this guide provides a robust, generalized protocol based on established Boc-SPPS principles, which can be optimized for specific sequences.

Chemical Structure of Boc-Thiomorpholine Amino Acid

The fundamental building block for incorporating a thiomorpholine residue is a Boc-protected thiomorpholine carboxylic acid. An example is (R)-4-Boc-thiomorpholine-3-carboxylic acid.

Caption: Chemical structure of (R)-4-Boc-thiomorpholine-3-carboxylic acid.

Experimental Protocols

The following protocols are generalized for the manual Boc-SPPS of peptides containing thiomorpholine residues. These should be considered as a starting point and may require optimization based on the specific peptide sequence and the properties of the Boc-thiomorpholine amino acid derivative.

Resin Preparation and First Amino Acid Attachment
  • Resin Selection: Merrifield or PAM resins are commonly used for Boc-SPPS to produce C-terminal carboxylic acids. For C-terminal amides, MBHA or BHA resins are suitable.[1]

  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30-60 minutes.

  • First Amino Acid Attachment (to Merrifield Resin via Cesium Salt Method):

    • Convert the first Boc-amino acid to its cesium salt by reacting it with cesium carbonate (Cs₂CO₃).

    • Suspend the Merrifield resin in Dimethylformamide (DMF).

    • Add the Boc-amino acid cesium salt to the resin suspension.

    • Heat the reaction mixture to 50°C and stir for 12-24 hours.

    • Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM and dry under vacuum.

Standard SPPS Cycle for Boc-Thiomorpholine Amino Acid Incorporation

The SPPS cycle consists of deprotection, neutralization, and coupling steps, which are repeated for each amino acid in the sequence.[2]

Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling of Boc-Thiomorpholine-AA (e.g., HBTU/HOBt/DIEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Wash3->Resin Elongated Peptide-Resin Repeat Repeat Cycle for Next Amino Acid Wash3->Repeat

Caption: General workflow for a single cycle of Boc-SPPS.

1. Deprotection:

  • Treat the resin-bound peptide with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes (pre-wash).[1]

  • Filter and repeat the treatment with 50% TFA in DCM for 20-30 minutes.[1]

  • Note: When the peptide contains sensitive residues like Cys, Met, or Trp, add a scavenger such as 0.5% dithiothreitol (DTE) to the TFA solution.[1]

  • Wash the resin with DCM (3x) and Isopropanol (IPA) (2x).[1]

2. Neutralization:

  • Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of N,N-Diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.[2]

  • Wash the resin with DCM (3x).

3. Coupling of Boc-Thiomorpholine Amino Acid:

  • Dissolve the Boc-thiomorpholine amino acid (2-4 equivalents) and a coupling agent such as HBTU (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.

  • Add DIEA (4-8 equivalents) to the solution to activate the amino acid.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-4 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (no color change) indicates a complete reaction.

  • If the coupling is incomplete, the coupling step can be repeated.

  • Wash the resin with DMF (3x) and DCM (3x).

Peptide Cleavage and Deprotection
  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for peptides without sensitive side chains is HF/anisole (9:1). For peptides with sensitive residues, a more complex scavenger mixture is required.

  • Cleavage Procedure (HF):

    • Dry the peptide-resin thoroughly.

    • Place the resin in a specialized HF cleavage apparatus.

    • Cool the apparatus to -5 to 0°C.

    • Add the cleavage cocktail and stir for 1-2 hours at 0°C.

    • Evaporate the HF under a stream of nitrogen.

  • Work-up:

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Filter and wash the peptide with cold ether several times.

    • Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).

    • Lyophilize the aqueous solution to obtain the crude peptide powder.

Purification and Characterization
  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

  • Characterization: Confirm the identity and purity of the final peptide using techniques such as mass spectrometry (MS) and analytical RP-HPLC.[3][4]

Data Presentation

As specific experimental data for the coupling of Boc-thiomorpholine amino acids is limited in the literature, the following tables provide a template for researchers to systematically record and compare their own experimental results.

Table 1: Coupling Conditions for Boc-Thiomorpholine Amino Acids

ParameterCondition 1Condition 2Condition 3
Boc-Thiomorpholine AA (eq.) 234
Coupling Reagent HBTU/HOBtHATUDIC/HOBt
Coupling Reagent (eq.) 234
Base DIEADIEADIEA
Base (eq.) 468
Solvent DMFDMFDCM/DMF
Reaction Time (h) 234
Temperature (°C) 252525

Table 2: Experimental Results for Incorporation of Boc-Thiomorpholine Amino Acids

Experiment IDCoupling ConditionsCoupling Efficiency (%)*Crude Purity (%)**Final Yield (%)***
TML-01Condition 1
TML-02Condition 2
TML-03Condition 3

*Determined by qualitative (e.g., Kaiser test) or quantitative (e.g., HPLC analysis of a cleaved aliquot) methods. **Determined by analytical RP-HPLC of the crude peptide. ***Calculated based on the initial resin loading.

Signaling Pathways and Logical Relationships

The logical progression of the Boc-SPPS process is critical for successful peptide synthesis. The following diagram illustrates the decision-making process based on the outcome of the coupling reaction.

Start Start of Coupling Step PerformCoupling Perform Coupling Reaction (Boc-Thiomorpholine-AA + Activator) Start->PerformCoupling MonitorCoupling Monitor Coupling Completion (Kaiser Test) PerformCoupling->MonitorCoupling Complete Coupling Complete MonitorCoupling->Complete Negative Incomplete Coupling Incomplete MonitorCoupling->Incomplete Positive Proceed Proceed to Next Deprotection Step Complete->Proceed Recouple Recouple with Fresh Reagents Incomplete->Recouple Capping Cap Unreacted Amines (e.g., Acetic Anhydride) Incomplete->Capping Alternative Recouple->MonitorCoupling Capping->Proceed

Caption: Decision workflow for the coupling step in SPPS.

Conclusion

The incorporation of Boc-thiomorpholine amino acids into peptides using Boc-SPPS is a feasible strategy for the synthesis of novel peptide analogs. The provided protocols offer a solid foundation for researchers to begin their investigations. Systematic optimization of coupling conditions, guided by careful monitoring and characterization, will be crucial for achieving high yields and purities of the target thiomorpholine-containing peptides. The unique structural features of these peptides may lead to the discovery of new therapeutic agents with enhanced properties.

References

Application Notes and Protocols: (S)-4-Boc-thiomorpholine-3-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Boc-thiomorpholine-3-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid analog that has emerged as a valuable building block in modern drug discovery. Its unique structural features, including the thiomorpholine ring and the Boc-protected amine, offer medicinal chemists a powerful tool to introduce specific three-dimensional geometries into peptide and small molecule drug candidates. This can lead to enhanced biological activity, improved metabolic stability, and better pharmacokinetic profiles.

The thiomorpholine scaffold mimics the structures of endogenous sulfur-containing biomolecules, enabling favorable interactions with a variety of biological targets, including kinases and other enzymes.[1] The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and allows for controlled deprotection under acidic conditions, making it highly compatible with standard peptide synthesis protocols.[1] This document provides detailed application notes and experimental protocols for the use of this compound in key areas of drug discovery.

Key Applications

Peptide and Peptidomimetic Design

The incorporation of this compound into peptide sequences introduces a rigid turn or bend, which can be crucial for mimicking the bioactive conformation of a natural peptide ligand. This conformational constraint can lead to:

  • Increased Receptor Affinity and Selectivity: By pre-organizing the peptide into a conformation that is favorable for binding to its target receptor, the entropic penalty of binding is reduced, often resulting in higher affinity.

  • Enhanced Proteolytic Stability: The non-natural thiomorpholine structure is less susceptible to degradation by proteases compared to natural amino acid residues, leading to a longer biological half-life.

  • Improved Bioavailability: The constrained nature and modified backbone can improve the membrane permeability and overall pharmacokinetic properties of the peptide.

Kinase Inhibitor Synthesis

The thiomorpholine moiety is a privileged scaffold in the design of kinase inhibitors. Its ability to form key hydrogen bonds and occupy specific pockets within the ATP-binding site of various kinases makes it an attractive starting point for inhibitor design. This compound serves as a versatile chiral building block for the synthesis of novel kinase inhibitors, particularly those targeting pathways implicated in cancer and inflammatory diseases.[1]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker component of a PROTAC plays a critical role in its efficacy. The rigid and defined geometry of this compound makes it an interesting candidate for incorporation into PROTAC linkers to optimize the spatial orientation of the target-binding and E3 ligase-binding moieties, potentially leading to more efficient ternary complex formation and target degradation.

Quantitative Data

Compound ClassTarget Kinase(s)Representative IC50 Values (nM)Reference
Thiadiazole-thiomorpholine derivativesBladder Cancer Cell Line1600[2]
Morpholine/Thiomorpholine DihydroquinolinesMycobacterium tuberculosis H37Rv1.56 µg/mL (MIC)[3]
Dipeptidyl peptidase IV (DPP-IV) inhibitorsDPP-IV3400 - 6930[4]

Experimental Protocols

Synthesis of this compound

This protocol describes a potential synthetic route starting from L-cysteine.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Boc Protection A L-Cysteine C S-Alkylated Intermediate A->C Base (e.g., NaOH) B 1,2-Dibromoethane B->C D S-Alkylated Intermediate E (S)-Thiomorpholine-3-carboxylic acid D->E Heat / Base F (S)-Thiomorpholine-3-carboxylic acid H This compound F->H Base (e.g., DMAP, Et3N) G Di-tert-butyl dicarbonate (Boc)2O G->H start Start with Resin-Bound Peptide deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DCM/DMF) deprotection->neutralization coupling Coupling of This compound (HBTU/HOBt/DIEA) neutralization->coupling wash Wash (DMF, DCM) coupling->wash end Elongated Peptide Chain wash->end Repeat cycle for next amino acid cluster_poi Target Protein Ligand Synthesis cluster_linker Linker Synthesis cluster_e3 E3 Ligase Ligand cluster_protac Final PROTAC Assembly poi_ligand Warhead with functional handle (e.g., -NH2) coupled_linker Warhead-Linker Conjugate thiomorpholine (S)-4-Boc-thiomorpholine- 3-carboxylic acid thiomorpholine->coupled_linker Amide Coupling linker_component Linker with complementary functional group (e.g., -COOH) linker_component->coupled_linker protac Final PROTAC Molecule coupled_linker->protac Esterification or Amide Coupling e3_ligand E3 Ligase Ligand with functional handle (e.g., -OH) e3_ligand->protac

References

Application Notes and Protocols for Boc Deprotection of Thiomorpholine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids, such as thiomorpholine-3-carboxylic acid, into peptide scaffolds is a valuable strategy in drug discovery for enhancing proteolytic stability and modulating conformation. The successful synthesis of these modified peptides relies on robust and compatible protecting group strategies. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed for Nα-amino protection in solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the efficient and safe deprotection of Boc groups from thiomorpholine-containing peptides, with a focus on mitigating potential side reactions.

The thioether linkage within the thiomorpholine ring requires careful consideration during the final acidolytic cleavage and deprotection step. While generally stable, the sulfur atom can be susceptible to oxidation and alkylation under harsh acidic conditions. Therefore, the selection of appropriate cleavage cocktails and scavengers is critical to ensure the integrity of the final peptide product.

Key Considerations for Boc Deprotection of Thiomorpholine-Containing Peptides

The primary challenge in the deprotection of thiomorpholine-containing peptides is the preservation of the thioether functionality. Standard Boc deprotection is achieved using strong acids, most commonly trifluoroacetic acid (TFA). The key to a successful deprotection lies in the composition of the cleavage cocktail, which includes the acid, a solvent, and scavengers to trap reactive cationic species generated during the removal of side-chain protecting groups.

Potential Side Reactions:

  • Oxidation: The thioether in the thiomorpholine ring can be oxidized to a sulfoxide or sulfone, particularly in the presence of oxidizing agents or under prolonged exposure to air in acidic conditions.

  • Alkylation: Reactive carbocations generated from the cleavage of other protecting groups (e.g., tert-butyl from Boc or other side-chain protecting groups) can potentially alkylate the sulfur atom of the thiomorpholine ring.

To mitigate these risks, the use of specific scavengers in the TFA cleavage cocktail is highly recommended.

Recommended Boc Deprotection Protocols

Based on successful syntheses of complex molecules containing a thiomorpholine moiety, such as the natural product enteropeptin A, a global deprotection strategy using a TFA-based cocktail has proven effective.[1] The following protocols are recommended for the Boc deprotection of thiomorpholine-containing peptides.

Protocol 1: Standard TFA/Thioanisole Cleavage

This protocol is a general and effective method for the deprotection of peptides containing sulfur-containing residues. Thioanisole acts as a scavenger to prevent both oxidation and alkylation of the thioether.

Experimental Protocol:

  • Resin Preparation: Swell the Boc-protected, thiomorpholine-containing peptidyl-resin in dichloromethane (DCM) for 30 minutes.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/thioanisole/DCM (e.g., 90:5:5 v/v/v). For peptides containing other sensitive residues, additional scavengers may be required (see Table 1).

  • Deprotection Reaction: Add the cleavage cocktail to the swollen resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. Monitor the progress of the deprotection by taking small aliquots and analyzing by HPLC.

  • Peptide Precipitation: Filter the resin and wash it with a small volume of fresh TFA. Combine the filtrates and precipitate the peptide by adding cold diethyl ether (approximately 10-fold volume excess).

  • Isolation: Centrifuge the suspension to pellet the precipitated peptide. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: TMSBr-Mediated Deprotection in TFA

For more challenging deprotections or for peptides with multiple acid-labile protecting groups, the addition of trimethylsilyl bromide (TMSBr) can enhance the cleavage efficiency. This method was successfully used in the total synthesis of enteropeptin A.[1]

Experimental Protocol:

  • Resin Preparation: Swell the Boc-protected, thiomorpholine-containing peptidyl-resin in DCM for 30 minutes.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/thioanisole.

  • Deprotection Reaction: Add the cleavage cocktail to the swollen resin. Cool the mixture to 0°C in an ice bath.

  • TMSBr Addition: Slowly add TMSBr to the reaction mixture.

  • Incubation: Stir the reaction at 0°C to room temperature for 2-4 hours, monitoring by HPLC.

  • Work-up: Follow steps 5-8 from Protocol 1 for peptide precipitation, isolation, drying, and purification.

Quantitative Data Summary

The selection of scavengers is crucial for preventing side reactions on sensitive amino acid residues during TFA cleavage. The following table summarizes recommended scavengers for common residues that may be present in a thiomorpholine-containing peptide.

Amino Acid ResidueProtecting GroupPotential Side ReactionRecommended ScavengersConcentration (% v/v in TFA)
Thiomorpholine -Oxidation, S-alkylationThioanisole, 1,2-Ethanedithiol (EDT)2.5 - 5
Cysteine (Cys)Trityl (Trt)S-alkylationTriisopropylsilane (TIS), EDT2.5
Methionine (Met)-Oxidation, S-alkylationThioanisole, Dimethyl sulfide (DMS)5
Tryptophan (Trp)BocAlkylation of indole ringTIS, EDT, 2-Methylindole1 - 5
Tyrosine (Tyr)tert-Butyl (tBu)Alkylation of phenol ringPhenol, m-Cresol5
Arginine (Arg)Pbf, PmcSulfonationThioanisole5

Table 1: Recommended Scavengers for TFA-mediated Deprotection.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Boc deprotection of a thiomorpholine-containing peptide synthesized on a solid support.

Boc_Deprotection_Workflow start Boc-Protected Peptide on Solid Support swell Swell Resin (DCM) start->swell deprotection Acidolytic Cleavage & Deprotection swell->deprotection prepare_cocktail Prepare Cleavage Cocktail (TFA, Scavengers) prepare_cocktail->deprotection filter Filter to Remove Resin deprotection->filter precipitate Precipitate Peptide (Cold Ether) filter->precipitate isolate Isolate Peptide (Centrifugation & Washing) precipitate->isolate dry Dry Crude Peptide isolate->dry purify Purify by RP-HPLC dry->purify end Pure Thiomorpholine- Containing Peptide purify->end

Boc Deprotection Workflow

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the components of the cleavage cocktail and the prevention of side reactions.

Cleavage_Logic cluster_reactants Cleavage Cocktail Components cluster_processes Deprotection Processes cluster_intermediates Reactive Intermediates cluster_side_reactions Potential Side Reactions cluster_products Final Products TFA TFA (Strong Acid) Boc_cleavage Boc Group Cleavage TFA->Boc_cleavage Initiates Side_chain_cleavage Side-Chain Protecting Group Cleavage TFA->Side_chain_cleavage Initiates Scavengers Scavengers (e.g., Thioanisole, TIS) Oxidation Thioether Oxidation (Thiomorpholine) Scavengers->Oxidation Prevents Byproducts Trapped Intermediates Scavengers->Byproducts Forms Desired_peptide Desired Deprotected Peptide Boc_cleavage->Desired_peptide Carbocations Reactive Carbocations (e.g., t-butyl cation) Side_chain_cleavage->Carbocations Generates Side_chain_cleavage->Desired_peptide Carbocations->Scavengers Trapped by Alkylation S-Alkylation (Thiomorpholine) Carbocations->Alkylation Causes

Cleavage Cocktail Logic

Conclusion

The Boc deprotection of thiomorpholine-containing peptides can be achieved efficiently using standard TFA-based cleavage protocols. The key to success is the inclusion of appropriate scavengers, such as thioanisole, to protect the thioether functionality of the thiomorpholine ring from oxidation and alkylation. The protocols and data presented in these application notes provide a solid foundation for researchers to develop robust and reliable deprotection strategies for their specific peptide sequences. As with all peptide synthesis, optimization of cleavage conditions, including reaction time and scavenger composition, may be necessary for each unique peptide to achieve the highest possible yield and purity.

References

Application Notes and Protocols for the Preparation of GABA Analogs from (S)-4-Boc-thiomorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of gamma-aminobutyric acid (GABA) analogs, utilizing (S)-4-Boc-thiomorpholine-3-carboxylic acid as a chiral starting material. The synthetic strategy is centered on a key reductive desulfurization and ring-opening of the thiomorpholine scaffold to generate the desired acyclic γ-amino acid backbone. This methodology offers a versatile route to novel GABA analogs with potential applications in neuroscience research and drug discovery. The protocols provided herein are based on established chemical transformations and are intended to serve as a guide for the synthesis and characterization of these compounds.

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system and its analogs are of significant interest for the treatment of various neurological and psychiatric disorders. Molecules such as pregabalin and gabapentin have demonstrated clinical success as anticonvulsants, analgesics, and anxiolytcs. The development of novel GABA analogs with improved pharmacological profiles remains an active area of research.

The use of cyclic precursors, such as this compound, provides a stereochemically defined platform for the synthesis of chiral GABA analogs. The thiomorpholine ring serves as a latent linear diamine equivalent, which upon reductive ring cleavage, yields the core structure of a γ-amino acid. The Boc protecting group on the nitrogen atom allows for controlled manipulations throughout the synthetic sequence.

Synthetic Strategy

The overall synthetic strategy involves a three-step sequence starting from this compound:

  • Esterification: Protection of the carboxylic acid moiety as an ester to prevent side reactions in the subsequent reduction step.

  • Reductive Desulfurization and Ring Opening: The key transformation involving the cleavage of the carbon-sulfur bonds of the thiomorpholine ring using a desulfurizing agent, such as Raney® Nickel, to yield an acyclic N-Boc-protected γ-amino ester.

  • Hydrolysis: Deprotection of the ester group to afford the final GABA analog.

This approach allows for the potential introduction of diversity at various positions of the GABA analog backbone through modification of the starting material or intermediates.

Experimental Protocols

Protocol 1: Esterification of this compound

This protocol describes the synthesis of a methyl ester, which is a common and readily removable protecting group.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or Acetyl chloride (AcCl)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of starting material).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add thionyl chloride (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol.

  • Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl ester.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Expected Outcome:

The corresponding methyl ester of this compound as a colorless oil or a white solid.

Protocol 2: Reductive Desulfurization and Ring Opening

This protocol utilizes Raney® Nickel for the key ring-opening step. Caution: Raney® Nickel is pyrophoric when dry and should be handled with care as a slurry in water or ethanol.

Materials:

  • Methyl (S)-4-Boc-thiomorpholine-3-carboxylate (from Protocol 1)

  • Raney® Nickel (slurry in water or ethanol)

  • Ethanol (EtOH) or Methanol (MeOH), absolute

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

  • Filter paper

Procedure:

  • In a suitable hydrogenation flask or a thick-walled round-bottom flask, dissolve the methyl (S)-4-Boc-thiomorpholine-3-carboxylate (1.0 eq) in absolute ethanol or methanol (20-50 mL per gram of substrate).

  • Carefully add a slurry of Raney® Nickel (5-10 times the weight of the substrate) to the solution. Handle Raney® Nickel with extreme care, keeping it wet at all times.

  • Purge the reaction vessel with hydrogen gas (or nitrogen followed by hydrogen).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient, but higher pressures may be required) at room temperature to 50 °C.

  • Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Keep the filter cake wet with solvent during filtration to prevent ignition.

  • Wash the filter cake thoroughly with ethanol or methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude N-Boc-protected γ-amino ester.

  • Purify the product by flash column chromatography on silica gel.

Expected Outcome:

The corresponding linear N-Boc-γ-amino ester as a colorless oil.

Protocol 3: Hydrolysis of the Ester to the GABA Analog

This protocol describes the final deprotection step to yield the desired GABA analog.

Materials:

  • N-Boc-γ-amino ester (from Protocol 2)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), 1 M aqueous solution

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the N-Boc-γ-amino ester (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add an aqueous solution of LiOH (1.5 - 2.0 eq) or NaOH (1.5 - 2.0 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 2-6 hours).

  • Acidify the reaction mixture to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final N-Boc protected GABA analog.

  • If removal of the Boc group is desired, the product can be treated with trifluoroacetic acid (TFA) in dichloromethane.

Expected Outcome:

The N-Boc protected GABA analog as a white solid or a viscous oil.

Data Presentation

Table 1: Hypothetical Yields for the Synthesis of a Generic GABA Analog

StepProductStarting MaterialReagentsYield (%)
1Methyl (S)-4-Boc-thiomorpholine-3-carboxylateThis compoundSOCl₂, MeOH85-95
2N-Boc-γ-amino methyl esterMethyl (S)-4-Boc-thiomorpholine-3-carboxylateRaney® Ni, H₂60-80
3N-Boc-GABA analogN-Boc-γ-amino methyl esterLiOH, THF/H₂O90-98

Note: Yields are hypothetical and will vary depending on the specific substrate and reaction conditions.

Visualizations

Synthetic Pathway

G start (S)-4-Boc-thiomorpholine- 3-carboxylic acid ester Methyl (S)-4-Boc-thiomorpholine- 3-carboxylate start->ester 1. Esterification (SOCl₂, MeOH) open_ring N-Boc-γ-amino methyl ester ester->open_ring 2. Reductive Desulfurization (Raney® Ni, H₂) final_product N-Boc-GABA analog open_ring->final_product 3. Hydrolysis (LiOH, H₂O)

Caption: Overall synthetic scheme for the preparation of GABA analogs.

Experimental Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reductive Desulfurization cluster_2 Step 3: Hydrolysis a1 Dissolve starting material in MeOH a2 Cool to 0 °C a1->a2 a3 Add SOCl₂ dropwise a2->a3 a4 Stir at room temperature a3->a4 a5 Quench with NaHCO₃ a4->a5 a6 Extract with organic solvent a5->a6 a7 Dry and concentrate a6->a7 b1 Dissolve ester in EtOH a7->b1 b2 Add Raney® Nickel slurry b1->b2 b3 Hydrogenate b2->b3 b4 Filter through Celite® b3->b4 b5 Concentrate filtrate b4->b5 c1 Dissolve ester in THF/H₂O b5->c1 c2 Add LiOH solution c1->c2 c3 Stir at room temperature c2->c3 c4 Acidify with HCl c3->c4 c5 Extract with organic solvent c4->c5 c6 Dry and concentrate c5->c6

Caption: Detailed workflow for the multi-step synthesis.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis of novel GABA analogs from the readily available chiral precursor, this compound. The key reductive desulfurization step offers a powerful method for accessing linear γ-amino acid structures from a cyclic template. These application notes are intended to facilitate further research and development in the field of GABAergic neuropharmacology. Researchers are encouraged to adapt and optimize these protocols for their specific target molecules.

Application Notes and Protocols: Thiomorpholine Derivatives in Material Science and Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiomorpholine and its derivatives are emerging as a versatile class of heterocyclic compounds with significant applications in material science and polymer chemistry. Their unique structural features, including the presence of both a secondary amine and a thioether group, allow for a wide range of chemical modifications and impart desirable properties to the resulting materials. This document provides an overview of their applications, particularly in the development of "smart" stimuli-responsive polymers, along with detailed experimental protocols and data.

Application 1: Stimuli-Responsive Polymers for Biomedical Applications

Thiomorpholine oxide-containing polymers have garnered significant interest due to their dual pH and temperature-responsive behavior. These "smart" materials can undergo reversible changes in their physical properties in response to external stimuli, making them highly attractive for applications such as drug delivery, tissue engineering, and diagnostics.

A key example is the polymer poly(ethylthiomorpholine oxide methacrylate) (PTHOXMA), which exhibits a Lower Critical Solution Temperature (LCST). Below the LCST, the polymer is soluble in water, but above this temperature, it undergoes a phase transition and becomes insoluble, leading to aggregation.[1][2] This transition is influenced by pH due to the protonation of the tertiary amine in the thiomorpholine ring.[1][3]

Data Presentation:

Table 1: Synthesis Yields of Thiomorpholine-Based Monomers

MonomerPrecursorReagentsYieldReference
Ethylthiomorpholine Methacrylate (THMA)2-bromoethylmethacrylate, thiomorpholineK₂CO₃, acetonitrile75%[1][3]
Ethylthiomorpholine Oxide Methacrylate (THOXMA)THMAH₂O₂ (30% aq.)80%[1][3]

Table 2: Lower Critical Solution Temperature (LCST) of PTHOXMA and Copolymers at Different pH Values

PolymerpH 7.4 (Physiological)pH 10 (Alkaline)pH 4 (Acidic)Reference
PTHOXMA~65 °C~58 °CNo LCST observed[2]
P(THOXMA-stat-HEMA) copolymersCloud points between 40-60 °CCloud points between 40-60 °CNo LCST observed[1][2]

Note: The presence of co-monomers like hydroxyethyl methacrylate (HEMA) allows for the tuning of the LCST.[1]

Experimental Protocols:

Protocol 1: Synthesis of Ethylthiomorpholine Methacrylate (THMA) [1]

  • Dissolve anhydrous K₂CO₃ (2.14 g, 15.5 mmol) in 100 mL of dry acetonitrile and stir for 30 minutes.

  • Add thiomorpholine (1.56 mL, 15.5 mmol) to the mixture and stir for an additional 30 minutes.

  • Add freshly prepared 2-bromoethyl methacrylate (3 g, 15.5 mmol) to the reaction mixture.

  • Maintain the mixture under an inert atmosphere and heat at 40 °C for 6 days.

  • Remove the solvent using a rotary evaporator.

  • Add dichloromethane to the resulting oil and wash the organic phase six times with 100 mL of distilled water.

  • Collect the organic layer, dry it with MgSO₄, filter, and concentrate under vacuum to obtain THMA as a brown oil.

Protocol 2: Synthesis of Ethylthiomorpholine Oxide Methacrylate (THOXMA) [1]

  • Place 2-thiomorpholine ethyl methacrylate (THMA) (2.77 g, 12.8 mmol) in a single-neck round-bottom flask sealed with a rubber stopper.

  • Keep the flask in an ice bath and purge with N₂ for 15 minutes.

  • Slowly add a 30 wt% hydrogen peroxide solution (1.44 mL, 14.1 mmol).

  • Stir the reaction mixture for 24 hours.

  • Dilute the reaction with 50 mL of deionized water.

  • Wash the aqueous solution three times with 100 mL of dichloromethane to remove unreacted starting material and byproducts. The product remains in the aqueous phase.

Protocol 3: RAFT Polymerization of THOXMA to form PTHOXMA [1]

  • In a 10 mL ampoule, mix THOXMA monomer, a suitable chain transfer agent (e.g., CPDB - 2-cyanoprop-2-yl dithiobenzoate), and an initiator (e.g., AIBN - Azobisisobutyronitrile) in a solvent like DMSO.

  • Degas the mixture by performing three freeze-pump-thaw cycles.

  • Fill the ampoule with nitrogen and immerse it in an oil bath preheated to the desired reaction temperature (e.g., 75 °C).

  • Take aliquots at regular intervals to monitor monomer conversion and polymer molecular weight by ¹H-NMR and Size Exclusion Chromatography (SEC).

  • After the desired conversion is reached, quench the polymerization by cooling the ampoule in an ice bath and exposing it to air.

Visualizations:

Synthesis_Pathway cluster_0 Monomer Synthesis 2-bromoethylmethacrylate 2-bromoethylmethacrylate THMA THMA 2-bromoethylmethacrylate->THMA K₂CO₃, Acetonitrile, 40°C thiomorpholine thiomorpholine thiomorpholine->THMA THOXMA THOXMA THMA->THOXMA Oxidation H2O2 H₂O₂ H2O2->THOXMA

Caption: Synthesis pathway for THMA and THOXMA monomers.

RAFT_Polymerization Monomer THOXMA Monomer Degassing Freeze-Pump-Thaw Cycles Monomer->Degassing CTA Chain Transfer Agent (CTA) CTA->Degassing Initiator Initiator (AIBN) Initiator->Degassing Polymerization Polymerization (e.g., 75°C in DMSO) Degassing->Polymerization PTHOXMA PTHOXMA Polymer Polymerization->PTHOXMA

Caption: Experimental workflow for RAFT polymerization.

Application 2: Polymerization-Induced Self-Assembly (PISA)

N-acryloylthiomorpholine (NAT) is another important derivative used in polymer chemistry. It can be employed in Polymerization-Induced Self-Assembly (PISA), a powerful one-pot technique to produce block copolymer nano-objects of various morphologies.[4] PISA allows for the synthesis of spheres, worms, and vesicles by simply varying reaction parameters such as temperature and monomer concentration.[4] This method is highly efficient for creating functional nanostructures for various material science applications.

Experimental Protocols:

Protocol 4: General Procedure for Aqueous RAFT Dispersion Polymerization of NAT (PISA) [4]

  • Prepare a macro-chain transfer agent (macro-CTA), for example, by polymerizing N-acryloylmorpholine (NAM) to a short length.

  • In a reaction vessel, dissolve the macro-CTA and an initiator (e.g., a water-soluble azo initiator) in water.

  • Add the N-acryloylthiomorpholine (NAT) monomer to the solution.

  • Deoxygenate the solution by purging with an inert gas (e.g., nitrogen) for at least 30 minutes.

  • Immerse the reaction vessel in a preheated oil bath at the desired temperature to initiate polymerization.

  • The polymerization of NAT will cause the growing polymer chain to become insoluble, leading to self-assembly into nano-objects.

  • The reaction is typically allowed to proceed for several hours to achieve high monomer conversion.

  • The resulting nanoparticle dispersion can be analyzed by techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) to determine particle size and morphology.

Visualizations:

PISA_Process cluster_start Initial Homogeneous Solution cluster_polymerization Polymerization and Self-Assembly cluster_morphologies Resulting Nanoparticle Morphologies MacroCTA Soluble Macro-CTA (e.g., PNAM) GrowingChain Growing Insoluble PNAT Block MacroCTA->GrowingChain + NAT Monomer Monomer NAT Monomer Monomer->GrowingChain Initiator Initiator Initiator->GrowingChain SelfAssembly Self-Assembly GrowingChain->SelfAssembly Spheres Spheres SelfAssembly->Spheres Worms Worms SelfAssembly->Worms Vesicles Vesicles SelfAssembly->Vesicles

Caption: Logical workflow of the PISA process.

Application 3: Solid-Phase Synthesis of Thiomorpholine Derivatives

Polymer-supported synthesis is a valuable technique for the preparation of libraries of small molecules, including thiomorpholine derivatives.[5] This method involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away.

Experimental Protocols:

Protocol 5: General Solid-Phase Synthesis of N-sulfonylthiomorpholine-3-carboxylic Acid Derivatives [5]

  • Resin Loading: Immobilize an appropriate Fmoc-protected amino acid (e.g., Fmoc-Cys(Trt)-OH) onto a suitable resin (e.g., Wang resin).

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in a suitable solvent (e.g., DMF).

  • Sulfonylation/Acylation: React the free amine on the resin with a sulfonyl chloride or acyl chloride to introduce the desired N-substituent.

  • Cyclization and Cleavage: Treat the resin with a cleavage cocktail containing trifluoroacetic acid (TFA) to simultaneously cleave the product from the resin and induce cyclization to form the thiomorpholine ring. The specific conditions for cyclization (e.g., neat TFA vs. 50% TFA in DCM) may need to be optimized depending on the substrate.[5]

  • Work-up: After cleavage, concentrate the solution and purify the product as needed.

Visualizations:

Solid_Phase_Synthesis Resin Resin Support Loading 1. Immobilize Fmoc-Amino Acid Resin->Loading Deprotection 2. Fmoc Deprotection (Piperidine) Loading->Deprotection Functionalization 3. N-Sulfonylation/ Acylation Deprotection->Functionalization Cleavage 4. Cleavage & Cyclization (TFA) Functionalization->Cleavage Product Thiomorpholine Derivative Cleavage->Product

Caption: Workflow for solid-phase synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Boc-SPPS of Thiomorpholine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions encountered during the Boc-Solid Phase Peptide Synthesis (SPPS) of peptides containing thiomorpholine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect during the Boc-SPPS of thiomorpholine-containing peptides?

While specific data on thiomorpholine peptides is limited, based on the chemistry of Boc-SPPS and the structure of thiomorpholine, you can anticipate common side reactions associated with the Boc strategy, along with potential issues related to the thiomorpholine moiety itself. These include:

  • Diketopiperazine formation: Especially when proline or a thiomorpholine-derived amino acid is at the C-terminus.[1]

  • Aspartimide formation: Particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.[2]

  • Alkylation of sensitive residues: The tert-butyl cations generated during Boc deprotection can modify nucleophilic residues.[3][4] The sulfur atom in the thiomorpholine ring may be susceptible to this.

  • Oxidation of the thiomorpholine sulfur: Similar to methionine, the thioether in the thiomorpholine ring can be oxidized to a sulfoxide or sulfone.

  • Acid-lability of the thiomorpholine ring: Although generally stable, prolonged exposure to strong acids like HF during cleavage could potentially lead to ring-opening or other degradation pathways.

Q2: How can I prevent the oxidation of the thiomorpholine ring during synthesis?

To minimize oxidation of the thiomorpholine sulfur, it is crucial to use high-quality, peroxide-free solvents and to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Adding scavengers that can be readily oxidized, such as dimethyl sulfide (DMS) or thioanisole, to the cleavage cocktail is also a standard practice to protect sulfur-containing residues.[2]

Q3: Is the thiomorpholine ring stable to the standard Boc-deprotection and cleavage conditions?

The thiomorpholine ring is a saturated heterocycle and is generally expected to be stable to the trifluoroacetic acid (TFA) used for Boc deprotection. However, the final cleavage step using strong acids like liquid hydrogen fluoride (HF) requires careful consideration. While there is no extensive literature on the stability of thiomorpholine-peptides under these conditions, it is advisable to use the mildest cleavage conditions possible and to include scavengers to protect the integrity of the ring.

Q4: What scavengers are recommended for the final cleavage of thiomorpholine-containing peptides?

A standard "low-high" HF cleavage procedure is often recommended for peptides with sensitive residues. For thiomorpholine-containing peptides, a scavenger cocktail that protects against both alkylation and sulfur oxidation is ideal. A common mixture includes:

  • p-Cresol: To scavenge carbocations.

  • Thioanisole or Dimethyl Sulfide (DMS): To protect the sulfur atom from oxidation and assist in the removal of certain protecting groups.

  • 1,2-ethanedithiol (EDT): Can also be used to protect against oxidation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Boc-SPPS of thiomorpholine peptides, offering potential causes and solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low final yield of the desired peptide Incomplete coupling or deprotection cycles. Oxidation of the thiomorpholine sulfur. Degradation of the thiomorpholine ring during final cleavage.Monitor coupling and deprotection reactions using a qualitative test (e.g., Kaiser test). Use peroxide-free solvents and an inert atmosphere. Optimize cleavage conditions: use a "low-high" HF procedure with appropriate scavengers (p-cresol, thioanisole).
Presence of a +56 Da adduct in the final product mass spectrum Alkylation of the thiomorpholine ring or other nucleophilic residues by tert-butyl cations.Add scavengers like triethylsilane (TES) or 1,2-ethanedithiol (EDT) to the TFA deprotection solution.[3]
Presence of a +16 Da or +32 Da adduct in the final product mass spectrum Oxidation of the thiomorpholine sulfur to a sulfoxide (+16 Da) or sulfone (+32 Da).Degas all solvents. Add reducing agents like dithiothreitol (DTT) to the cleavage cocktail. Purify the peptide under conditions that minimize oxidation.
Peptide chain termination Diketopiperazine formation at the dipeptide stage.If the thiomorpholine amino acid is at the C-terminus, consider coupling the first two amino acids as a pre-formed dipeptide.[1]
Presence of a mixture of isomers Aspartimide formation leading to a mixture of α- and β-aspartyl peptides.If your sequence contains an Asp residue, especially followed by Gly, Ala, or Ser, consider using a protecting group strategy that minimizes aspartimide formation (e.g., Hmb backbone protection, though less common in Boc-SPPS).[2]

Experimental Protocols

General Boc-SPPS Cycle for Thiomorpholine-Containing Peptides

This protocol outlines a standard cycle for adding one amino acid. Note that specific times and reagent volumes may need to be optimized based on the resin, scale, and specific sequence.

  • Resin Swelling: Swell the resin (e.g., MBHA resin for peptide amides) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).

    • Treat the resin with 50% TFA in DCM for 20-30 minutes.

    • Note: If alkylation is a concern, add 0.5% 1,2-ethanedithiol (DTE) as a scavenger to the TFA solution.[3]

  • Washes: Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).

    • Wash the resin with DCM (3x).

  • Coupling:

    • Dissolve the Boc-protected amino acid (3 equivalents) and a coupling agent like HBTU (3 equivalents) in N,N-dimethylformamide (DMF).

    • Add DIEA (6 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction with the Kaiser test.

  • Washes: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Return to step 2 for the next amino acid addition.

Final Cleavage: "Low-High" HF Procedure

This procedure is designed to minimize side reactions with sensitive residues.

  • N-terminal Boc Removal: Ensure the N-terminal Boc group is removed with TFA as the final step of the synthesis.

  • Low HF Step (Deprotection of side chains):

    • Place the dried peptide-resin in a specialized HF cleavage apparatus.

    • Add scavengers (e.g., p-cresol and dimethyl sulfide).

    • Cool the vessel to -5 to 0 °C.

    • Condense liquid HF into the vessel.

    • Stir for 2 hours at 0 °C.

    • Evaporate the HF under vacuum.

  • High HF Step (Cleavage from resin):

    • Re-condense fresh, neat HF into the vessel.

    • Stir for 1 hour at 0 °C.

    • Evaporate the HF under vacuum.

  • Work-up:

    • Wash the resin with cold diethyl ether to remove scavengers.

    • Precipitate the peptide with cold diethyl ether.

    • Extract the peptide with an appropriate aqueous buffer (e.g., 10% acetic acid).

    • Lyophilize the aqueous solution to obtain the crude peptide.

Visualizations

Boc_SPPS_Workflow start Start: Resin-bound Peptide deprotection Boc Deprotection (50% TFA/DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (10% DIEA/DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Coupling: Boc-AA, HBTU, DIEA wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 next_cycle Next Cycle or Final Cleavage wash3->next_cycle

Caption: Boc-SPPS cycle for peptide chain elongation.

Troubleshooting_Logic problem Unexpected Mass in Final Product? plus16 +16 or +32 Da problem->plus16 Yes plus56 +56 Da problem->plus56 Yes other Other Impurities problem->other Yes cause_ox Cause: Sulfur Oxidation plus16->cause_ox cause_alk Cause: tert-Butylation plus56->cause_alk cause_gen Cause: Coupling/Deprotection Issues other->cause_gen sol_ox Solution: - Use degassed solvents - Add reducing agents to cleavage cause_ox->sol_ox sol_alk Solution: - Add scavengers (e.g., DTE)  to TFA deprotection solution cause_alk->sol_alk sol_gen Solution: - Monitor reactions (Kaiser test) - Optimize coupling times cause_gen->sol_gen

Caption: Troubleshooting logic for mass-based impurities.

References

Avoiding diketopiperazine formation in thiomorpholine peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding diketopiperazine (DKP) formation during the synthesis of peptides containing thiomorpholine-3-carboxylic acid, a proline analog.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a concern in thiomorpholine peptide synthesis?

A1: Diketopiperazine (DKP) formation is a common side reaction in solid-phase peptide synthesis (SPPS), leading to the formation of a cyclic dipeptide byproduct.[1][2][3] This occurs through an intramolecular cyclization of the N-terminal amino group of a dipeptidyl resin, cleaving the dipeptide from the solid support. This results in a truncated final peptide and significantly reduces the overall yield. Peptides containing N-substituted amino acids like proline and its analogs, such as thiomorpholine-3-carboxylic acid, are particularly susceptible to DKP formation due to the fixed cis-amide bond conformation that favors cyclization.[1][3]

Q2: At which stage of the synthesis is DKP formation most likely to occur?

A2: DKP formation is most prevalent during the Fmoc-deprotection step of the third amino acid in the sequence.[1][2] The use of a basic reagent, typically piperidine, to remove the Fmoc protecting group from the second amino acid (the thiomorpholine residue in this case) creates a free N-terminal amine. This amine can then readily attack the ester linkage to the solid support, leading to the release of the diketopiperazine. It can also occur during prolonged storage of the resin-bound dipeptide.[4]

Q3: What are the key factors that influence the rate of DKP formation?

A3: Several factors can influence the extent of DKP formation:

  • Peptide Sequence: The identity of the N-terminal amino acid coupled to the thiomorpholine residue plays a significant role. Sterically unhindered amino acids (e.g., Glycine) preceding the thiomorpholine can accelerate DKP formation.

  • Fmoc-Deprotection Conditions: The type of base, its concentration, and the reaction time and temperature during Fmoc removal are critical.[3] Standard 20% piperidine in DMF can be a strong promoter of DKP formation.[1]

  • Solid Support: The nature of the resin and the linker can influence the susceptibility to DKP formation. Resins with more acid-labile linkers might show different rates of this side reaction.

  • Solvent: The polarity of the solvent can affect the rate of the intramolecular cyclization.[5]

  • Temperature: Higher temperatures generally accelerate the rate of DKP formation.[3]

Q4: How can I detect and quantify DKP formation in my synthesis?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for detecting and quantifying DKP byproducts.[1][6][7] By analyzing the cleavage cocktail from the resin after the coupling of the third amino acid, you can identify a peak corresponding to the DKP. The DKP is a small, cyclic molecule and will typically have a different retention time than the desired peptide or other synthesis-related impurities. Mass spectrometry (MS) can be used to confirm the identity of the DKP peak.[8][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low yield of the final peptide and presence of a major byproduct. High level of diketopiperazine (DKP) formation.1. Modify Fmoc-Deprotection: Switch from the standard 20% piperidine/DMF to a milder condition such as 2% DBU/5% piperazine in NMP.[1] 2. Optimize Coupling of the Third Amino Acid: Use a highly efficient coupling reagent like HATU or HCTU with an additive such as HOAt to ensure rapid acylation of the deprotected N-terminal amine, outcompeting the DKP formation. 3. Lower the Temperature: Perform the Fmoc-deprotection and coupling steps at a reduced temperature (e.g., 0°C or room temperature instead of elevated temperatures).[3]
Truncated peptide sequence missing the N-terminal dipeptide. Cleavage of the diketopiperazine from the resin, followed by capping of the unreacted sites.In addition to the solutions above: 4. Use a Dipeptide Building Block: Couple a pre-formed dipeptide (the first two amino acids) to the resin. This bypasses the vulnerable dipeptidyl-resin stage.
Difficulty in separating the DKP byproduct from the desired peptide. Similar chromatographic behavior.1. Optimize HPLC Gradient: Adjust the gradient of the mobile phase to improve the resolution between the DKP and the peptide. 2. Alternative Chromatography: Consider using a different chromatography technique, such as ion-exchange chromatography, if applicable.

Data on DKP Formation with Proline Analogs

Since direct quantitative data for thiomorpholine-3-carboxylic acid is limited, the following table summarizes findings for proline and other N-substituted amino acids, which serve as a valuable reference.

Condition Peptide Sequence Context DKP Formation (%) Reference
20% Piperidine/DMFFmoc-Xaa-Pro-ResinHigh (variable)[1]
5% Piperazine/NMPFmoc-Xaa-Pro-ResinSignificantly Reduced[1]
2% DBU, 5% Piperazine/NMPFmoc-Xaa-Pro-ResinDrastically Reduced[1]
20% Piperidine/DMFFmoc-Cys(Trt)-Pro-CTC Resin~14%[1]
5% Piperazine/NMPFmoc-Cys(Trt)-Pro-CTC Resin<4%[1]
2% DBU, 5% Piperazine/NMPFmoc-Cys(Trt)-Pro-CTC Resin<2%[1]
Standard CouplingFmoc-Pro-Pro-Ser-Resin (post-coupling hold)~15%[2]
With Oxyma Additive & Low Temp StorageFmoc-Pro-Pro-Ser-Resin (post-coupling hold)Significantly Reduced[2][3]

Experimental Protocols

Protocol 1: Modified Fmoc-Deprotection to Minimize DKP Formation

This protocol utilizes a milder deprotection cocktail to suppress DKP formation during the critical step of coupling the third amino acid.

  • Resin Swelling: Swell the dipeptidyl-resin (H-Xaa-Tmc-Resin, where Tmc is Thiomorpholine-3-carboxylic acid) in N-methyl-2-pyrrolidone (NMP) for 30 minutes.

  • Deprotection Cocktail Preparation: Prepare a fresh solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in NMP.

  • Fmoc-Deprotection:

    • Drain the NMP from the swollen resin.

    • Add the deprotection cocktail to the resin and gently agitate for 5 minutes.

    • Drain the cocktail.

    • Add a fresh portion of the deprotection cocktail and agitate for an additional 15-20 minutes.

    • Drain the cocktail and wash the resin thoroughly with NMP (5 x 1 min).

  • Immediate Coupling: Proceed immediately to the coupling of the third amino acid using a high-efficiency coupling protocol (e.g., Protocol 2).

Protocol 2: High-Efficiency Coupling of the Third Amino Acid

This protocol aims to rapidly acylate the newly deprotected N-terminal amine to outcompete the intramolecular cyclization.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-protected third amino acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in NMP.

    • Add DIPEA (8 eq.) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected and washed dipeptidyl-resin from Protocol 1.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with NMP (3 x 1 min), DCM (3 x 1 min), and NMP (3 x 1 min).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

Visualizations

DKP_Formation_Pathway Resin Solid Support (e.g., Wang Resin) DipeptidylResin H-Xaa-Tmc-O-Resin Resin->DipeptidylResin Synthesis Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) DipeptidylResin->Deprotection FreeAmine H-Xaa-Tmc-O-Resin (Free N-terminus) Deprotection->FreeAmine DKP Diketopiperazine (cyclo-Xaa-Tmc) FreeAmine->DKP Intramolecular Cyclization (Side Reaction) Coupling Coupling of 3rd Amino Acid FreeAmine->Coupling TruncatedPeptide Truncated Peptide (Desired peptide minus Xaa-Tmc) DKP->TruncatedPeptide Leads to DesiredPeptide Desired Peptide (Fmoc-AA3-Xaa-Tmc-O-Resin) Coupling->DesiredPeptide Desired Reaction Mitigation_Strategies_Workflow Start Dipeptidyl-Resin (Fmoc-Xaa-Tmc-Resin) StandardDeprotection Standard Fmoc Deprotection (20% Piperidine/DMF) Start->StandardDeprotection ModifiedDeprotection Modified Fmoc Deprotection (e.g., 2% DBU/5% Piperazine/NMP) Start->ModifiedDeprotection HighDKP High Risk of DKP Formation StandardDeprotection->HighDKP LowDKP Low Risk of DKP Formation ModifiedDeprotection->LowDKP CouplingStep Coupling of 3rd Amino Acid HighDKP->CouplingStep LowDKP->CouplingStep LowTemp Perform at Lower Temp. CouplingStep->LowTemp EfficientCoupling Use High-Efficiency Coupling Reagents CouplingStep->EfficientCoupling

References

Technical Support Center: In Situ Neutralization Protocols for Difficult Couplings in Boc-SPPS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding in situ neutralization protocols for difficult couplings in Boc-Solid Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is in situ neutralization in the context of Boc-SPPS?

In situ neutralization is a technique in Boc-SPPS where the neutralization of the protonated N-terminal amine (after Boc-deprotection with trifluoroacetic acid - TFA) and the subsequent amino acid coupling step are performed simultaneously in the same solution.[1][2][3] This contrasts with traditional protocols where neutralization and coupling are two separate steps.

Q2: What are the main advantages of using in situ neutralization protocols?

The primary advantage is the significant increase in the efficiency of peptide chain assembly, especially for "difficult" sequences that are prone to aggregation.[1][2][3][4] By minimizing the time the deprotected peptide-resin is in a neutral state, in situ neutralization can reduce aggregation.[5][6] This leads to improved coupling efficiencies and higher purity of the final peptide.[7]

Q3: What causes "difficult" couplings in Boc-SPPS?

"Difficult" sequences are often caused by the aggregation of peptide chains on the solid support, which hinders the accessibility of reagents to the reactive sites.[4][8] This aggregation is frequently due to the formation of secondary structures like β-sheets through intermolecular hydrogen bonding.[4][9] Hydrophobic sequences are particularly prone to aggregation.[8]

Q4: Can in situ neutralization help prevent side reactions?

Yes, in situ neutralization protocols have been shown to suppress certain side reactions. For instance, it can reduce the formation of diketopiperazines, especially when proline is one of the first two residues.[8] It can also suppress guanidinylation, a chain-terminating side reaction caused by the reaction of uronium/aminium coupling reagents with the unprotected N-terminal.[8]

Q5: What are the key reagents used in in situ neutralization protocols?

Commonly used reagents include:

  • Boc-amino acids: The building blocks of the peptide.

  • Coupling reagents: Such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5]

  • Base: Typically a non-nucleophilic base like Diisopropylethylamine (DIEA) is used for neutralization.[5]

  • Solvent: Dimethylformamide (DMF) is a common solvent used to maintain the solvation of the peptide-resin.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low coupling efficiency or incomplete reaction Peptide aggregation - Switch to an in situ neutralization protocol. This minimizes the time the peptide is in a neutral state, reducing aggregation.[5][6][8] - Use a higher concentration of activated amino acids (>0.2 M) to drive the reaction to completion.[1][2][3] - Change the solvent. Consider using N-methylpyrrolidone (NMP) or adding chaotropic salts like LiCl to disrupt hydrogen bonding.[8] - Increase the coupling temperature.
Chain termination Guanidinylation of the N-terminus - Employ an in situ neutralization protocol. This has been shown to suppress guanidinylation.[8] - Pre-activate the Boc-amino acid with the coupling reagent before adding it to the resin.[8]
Formation of deletion peptides Incomplete Boc deprotection - Increase TFA treatment time or perform a second TFA treatment to ensure complete removal of the Boc group. - Ensure proper washing after the deprotection step to remove residual TFA.
Side reaction products observed in final peptide Diketopiperazine formation - Utilize an in situ neutralization protocol , which is known to suppress this side reaction.[8]
Aspartimide formation - For Boc-SPPS, using the β-cyclohexyl ester of aspartic acid instead of the β-benzyl ester can significantly reduce aspartimide formation.[8]

Experimental Protocols

General In Situ Neutralization Protocol for Boc-SPPS

This protocol is a generalized version based on commonly cited methodologies.[1][2][3][10]

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with 100% Trifluoroacetic Acid (TFA) for 2 x 1 minute.

    • Wash the resin with DMF (e.g., a single short 30-second flow wash).[1][2][3]

  • Coupling (In Situ Neutralization):

    • Prepare the activation mixture: Dissolve the Boc-amino acid (e.g., 4 equivalents) and a coupling reagent like HBTU (e.g., 3.9 equivalents) in DMF.

    • Add the activation mixture to the resin.

    • Immediately add the neutralization base, Diisopropylethylamine (DIEA) (e.g., 6 equivalents), to the reaction vessel.

    • Allow the coupling reaction to proceed for 10-60 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-4 for each amino acid in the peptide sequence.

Quantitative Data Summary
Parameter Standard Protocol (Neutralization prior to coupling) In Situ Neutralization Protocol Reference
Overall Cycle Time (Manual) Longer, due to separate neutralization and washing steps~15 minutes[1][2][3]
Overall Cycle Time (Machine-Assisted) Longer~19 minutes[1][2][3]
Coupling Time Variable, can be longer for difficult sequencesTypically a single 10-minute coupling is effective[1][2][3]
Boc-Amino Acid Concentration VariesHigh concentrations (>0.2 M) are recommended[1][2][3]
Racemization Can be a concern depending on the coupling methodNo racemization detected in the base-catalyzed coupling step[1][2][3]

Visual Guides

Workflow for In Situ Neutralization in Boc-SPPS

InSituNeutralizationWorkflow Start Start: Peptide-Resin (N-terminal Boc protected) Deprotection Boc Deprotection (100% TFA) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling In Situ Neutralization & Coupling (Boc-AA, HBTU, DIEA in DMF) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 ElongatedPeptide Elongated Peptide-Resin Wash2->ElongatedPeptide End Repeat Cycle or Final Cleavage ElongatedPeptide->End

Caption: Workflow of a single cycle in Boc-SPPS using in situ neutralization.

Logical Relationship: Problem and Solution for Difficult Couplings

TroubleshootingLogic Problem Problem: Difficult Coupling (Low Yield, Incomplete Reaction) Cause Primary Cause: On-Resin Aggregation Problem->Cause Solution Solution: In Situ Neutralization Protocol Problem->Solution addressed by TraditionalApproach Traditional Protocol: Separate Neutralization Step Cause->TraditionalApproach exacerbated by Mechanism Mechanism: Minimizes neutral peptide-resin state, reducing aggregation Solution->Mechanism Outcome Outcome: Improved Coupling Efficiency Mechanism->Outcome

Caption: Logical diagram illustrating how in situ neutralization addresses difficult couplings.

References

Technical Support Center: Managing Aggregation in Hydrophobic Peptide Sequences with Thiomorpholine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential use of thiomorpholine to manage aggregation in hydrophobic peptide sequences. As the direct application of thiomorpholine for this purpose is an emerging area of research, this guide offers troubleshooting advice and experimental protocols based on established principles of peptide chemistry and aggregation analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and handling of hydrophobic peptides incorporating thiomorpholine as a strategy to mitigate aggregation.

Issue 1: Poor solubility of thiomorpholine-modified peptide during and after solid-phase peptide synthesis (SPPS).

  • Question: My hydrophobic peptide, which I've modified with a thiomorpholine-containing amino acid, is showing poor solubility in standard solvents like DMF and NMP during synthesis, leading to incomplete coupling and deprotection. What can I do?

  • Answer:

    • Solvent Optimization: While DMF and NMP are standard, consider using a "magic mixture" composed of DCM/DMF/NMP (1:1:1) to improve solvation.[1] For some hydrophobic peptides, the addition of chaotropic agents like LiCl or the use of solvents such as trifluoroethanol (TFE) or dimethyl sulfoxide (DMSO) can disrupt secondary structures and improve solubility.[2]

    • Elevated Temperature: Performing coupling reactions at a higher temperature (e.g., 50-60°C) can help to disrupt on-resin aggregation and improve reaction kinetics.

    • Resin Choice: The choice of resin can influence aggregation. Consider using a low-substitution resin or a more hydrophilic resin, such as a PEG-based resin, to minimize peptide-resin interactions that can promote aggregation.[3]

Issue 2: The thiomorpholine-containing peptide still aggregates upon cleavage from the resin and during purification.

  • Question: Despite successful synthesis, my thiomorpholine-modified peptide precipitates out of solution after cleavage and is difficult to purify using RP-HPLC. How can I address this?

  • Answer:

    • Solubilization for Purification: For RP-HPLC, it is crucial to fully dissolve the peptide. Try using small amounts of formic acid, acetic acid, or hexafluoroisopropanol (HFIP) in your initial solvent to aid dissolution before injecting onto the column.[2]

    • Hydrophilic Tags: For particularly challenging sequences, the temporary incorporation of a hydrophilic tag (e.g., a poly-arginine or poly-lysine sequence) at the N- or C-terminus can significantly improve solubility.[2] These tags can be introduced via a cleavable linker, allowing for their removal after purification.[2]

    • Alternative Purification: If RP-HPLC proves ineffective due to strong interactions with the stationary phase, consider alternative purification methods such as size-exclusion chromatography (SEC) or ion-exchange chromatography, depending on the properties of your peptide.

Issue 3: Inconsistent results in aggregation assays with my thiomorpholine-modified peptide.

  • Question: I am using a Thioflavin T (ThT) assay to assess the aggregation-inhibiting properties of my thiomorpholine-modified peptide, but the fluorescence readings are highly variable between replicates. What could be the cause?

  • Answer:

    • Sample Preparation: Ensure that your stock solutions of the peptide are fully monomerized before starting the assay. This can be achieved by dissolving the peptide in a strong solvent like HFIP and then removing the solvent under a stream of nitrogen, followed by resuspension in the assay buffer.

    • ThT Solution Quality: Prepare fresh Thioflavin T solutions and filter them through a 0.22 µm filter before use to remove any particulate matter that could interfere with the fluorescence readings.

    • Assay Conditions: Maintain consistent temperature and agitation across all wells of your microplate, as these factors can significantly influence the kinetics of peptide aggregation. Use a sealing film to prevent evaporation during long incubation times.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism by which thiomorpholine could reduce peptide aggregation?

A1: While direct evidence is still needed, the incorporation of a thiomorpholine ring into a peptide backbone is hypothesized to reduce aggregation by acting as a "structure breaker." Similar to proline and other N-alkylated amino acids, the cyclic and sterically hindering nature of the thiomorpholine scaffold can disrupt the formation of the regular hydrogen-bonding patterns required for the formation of β-sheet structures, which are a hallmark of many aggregated peptides.[3][4]

Q2: How can I synthesize a thiomorpholine-containing amino acid for incorporation into my peptide?

A2: The synthesis of thiomorpholine and its derivatives can be achieved through various organic chemistry routes. One common approach involves the cyclization of appropriate precursors. For incorporation into a peptide, a thiomorpholine-based amino acid analogue would need to be synthesized with appropriate protecting groups (e.g., Fmoc for the amine and a suitable side-chain protecting group if applicable) for solid-phase peptide synthesis.

Q3: Are there any commercially available thiomorpholine-based amino acids for peptide synthesis?

A3: The availability of pre-made Fmoc-protected thiomorpholine amino acid analogues may be limited as this is a novel application. You may need to undertake a custom synthesis or collaborate with a specialized chemical synthesis company.

Q4: What concentration of my thiomorpholine-modified peptide should I use in an aggregation inhibition assay?

A4: The optimal concentration will depend on the specific peptide sequence and its intrinsic aggregation propensity. It is recommended to perform a dose-response experiment where you test a range of concentrations of your modified peptide against a fixed concentration of the aggregating hydrophobic peptide. For example, you could test inhibitor concentrations ranging from sub-stoichiometric to several-fold molar excess relative to the aggregating peptide.

Quantitative Data Summary

As the use of thiomorpholine to manage peptide aggregation is a novel concept, there is currently no published quantitative data directly demonstrating its efficacy. The table below is a template that researchers can use to structure their own experimental data when investigating the potential of thiomorpholine-containing peptides as aggregation inhibitors.

Peptide SequenceModificationAggregation AssayInhibitor:Aggregator Molar Ratio% Reduction in Aggregation (Mean ± SD)
Example: Aβ(1-42)None (Control)ThT Fluorescence-0%
Example: Aβ(1-42)Thiomorpholine-Xaa at position 20ThT Fluorescence1:1Experimental Data
Example: Aβ(1-42)Thiomorpholine-Xaa at position 20ThT Fluorescence5:1Experimental Data
Example: Aβ(1-42)Thiomorpholine-Xaa at position 20ThT Fluorescence10:1Experimental Data

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Thiomorpholine-Modified Peptide

This protocol outlines the general steps for incorporating a custom-synthesized Fmoc-protected thiomorpholine-containing amino acid into a peptide sequence using an automated peptide synthesizer.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amide peptides) and perform the initial deprotection of the Fmoc group.

  • Standard Amino Acid Coupling: Couple the standard Fmoc-protected amino acids according to your sequence using a standard coupling reagent such as HBTU/DIEA in DMF.

  • Thiomorpholine Amino Acid Coupling:

    • Dissolve the Fmoc-protected thiomorpholine amino acid and a coupling reagent (e.g., HATU) in a minimal amount of DMF or NMP.

    • Add DIEA and immediately add the solution to the deprotected peptide-resin.

    • Allow the coupling to proceed for 2-4 hours. It is advisable to double-couple this special amino acid to ensure maximum efficiency.

  • Completion of Synthesis: Continue with the coupling of the remaining standard amino acids.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin thoroughly and cleave the peptide from the resin while simultaneously removing the side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H2O).

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and lyophilize to obtain a dry powder.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Aggregation Inhibition

This protocol is for assessing the ability of a thiomorpholine-modified peptide to inhibit the aggregation of a known hydrophobic, aggregation-prone peptide.

  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of the aggregating peptide (e.g., Aβ(1-42)) in a suitable solvent like DMSO.

    • Prepare a 1 mM stock solution of your thiomorpholine-modified peptide inhibitor in the same solvent.

    • Prepare a 1 mM stock solution of Thioflavin T in assay buffer (e.g., 50 mM phosphate buffer, pH 7.4).

  • Assay Setup:

    • In a 96-well black, clear-bottom microplate, add the components in the following order for a final volume of 100 µL per well:

      • Assay Buffer

      • ThT stock solution (to a final concentration of 10 µM)

      • Thiomorpholine-peptide inhibitor at various final concentrations (e.g., 5, 10, 25, 50 µM)

      • Aggregating peptide stock solution (to a final concentration of 25 µM)

    • Include control wells containing the aggregating peptide without the inhibitor, and wells with only the inhibitor to measure background fluorescence.

  • Fluorescence Measurement:

    • Seal the plate and place it in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for a desired period (e.g., 24-48 hours). Use an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the fluorescence intensity against time for each concentration of the inhibitor.

    • Calculate the percentage inhibition by comparing the final fluorescence intensity of the samples with the inhibitor to the control sample without the inhibitor.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_assay Aggregation Assay cluster_analysis Data Analysis s1 Fmoc-Protected Thiomorpholine Amino Acid Synthesis s2 Solid-Phase Peptide Synthesis (SPPS) Incorporation of Modified Amino Acid s1->s2 s3 Cleavage and Deprotection s2->s3 s4 Purification (RP-HPLC) s3->s4 a1 Prepare Stock Solutions (Aggregating Peptide, Inhibitor, ThT) s4->a1 Lyophilized Peptide a2 Set up 96-Well Plate Assay a1->a2 a3 Incubate at 37°C with Agitation a2->a3 a4 Monitor Fluorescence (Ex: 440nm, Em: 485nm) a3->a4 d1 Plot Fluorescence vs. Time a4->d1 Raw Data d2 Calculate % Inhibition d1->d2 d3 Determine IC50 (Optional) d2->d3

Caption: Workflow for synthesizing and evaluating thiomorpholine-modified peptides.

logical_relationship cluster_problem Problem: Hydrophobic Peptide Aggregation cluster_solution Proposed Solution: Thiomorpholine Incorporation cluster_outcome Expected Outcome p1 Inter-chain Hydrogen Bonding p2 β-Sheet Formation p1->p2 s1 Introduce Thiomorpholine into Peptide Backbone p2->s1 Targets s2 Steric Hindrance Disrupts Backbone Geometry s1->s2 o1 Inhibition of β-Sheet Formation s2->o1 Leads to o2 Increased Peptide Solubility o1->o2

Caption: Proposed mechanism of thiomorpholine in reducing peptide aggregation.

References

Validation & Comparative

A Comparative Guide to (S)-4-Boc-thiomorpholine-3-carboxylic acid and Fmoc-thiomorpholine-3-carboxylic acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptide structures is a critical strategy in modern drug discovery, offering pathways to novel therapeutics with enhanced potency, stability, and target specificity. Among these, cyclic constrained amino acids like thiomorpholine-3-carboxylic acid are of significant interest for inducing specific secondary structures in peptides. The choice of protecting group strategy—tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc)—for these unique building blocks is a crucial consideration in solid-phase peptide synthesis (SPPS). This guide provides a comparative overview of (S)-4-Boc-thiomorpholine-3-carboxylic acid and Fmoc-thiomorpholine-3-carboxylic acid, offering insights into their respective performance in SPPS based on established chemical principles and experimental data from analogous systems.

Executive Summary

The selection between Boc and Fmoc protection for thiomorpholine-3-carboxylic acid in SPPS hinges on the desired chemical orthogonality, the sensitivity of the peptide sequence to acidic or basic conditions, and the overall synthetic strategy. The Fmoc strategy is now the predominant method for routine peptide synthesis due to its milder deprotection conditions, which are generally more compatible with a wider range of functionalities and complex peptides.[][2] The Boc strategy, while requiring harsher acidic conditions for deprotection and final cleavage, remains a valuable tool for the synthesis of certain challenging sequences, such as hydrophobic peptides or peptide thioesters.[3]

This guide will delve into the specifics of each strategy when applied to the incorporation of thiomorpholine-3-carboxylic acid, providing detailed experimental protocols and a comparative analysis to aid researchers in making an informed decision for their specific synthetic needs.

Comparative Performance Analysis

FeatureThis compoundFmoc-thiomorpholine-3-carboxylic acid
Nα-Deprotection Strong acid (e.g., 50% TFA in DCM)[3][4]Mild base (e.g., 20% piperidine in DMF)[][2]
Orthogonality Compatible with benzyl-based side-chain protection.Fully orthogonal with acid-labile side-chain protecting groups (e.g., tBu, Trt).[]
Peptide Integrity Risk of side reactions due to repeated acid exposure and harsh final cleavage (HF).[5]Milder conditions preserve acid-sensitive functionalities and the integrity of the peptide backbone.[]
Aggregation In situ neutralization protocols can mitigate aggregation of difficult sequences.[4]Aggregation can be a challenge for some sequences.
Compatibility Less suitable for peptides with acid-sensitive post-translational modifications.Highly compatible with a wide range of modifications, including phosphorylation and glycosylation.
Cleavage from Resin Requires strong, hazardous acids like HF or TFMSA.[3]Mild acidic cleavage (e.g., TFA cocktail).[]
Automation Less amenable to full automation due to the use of corrosive reagents.Well-suited for automated peptide synthesizers.
Cost-Effectiveness Generally lower cost of the protecting group itself.Higher cost of the Fmoc protecting group and derivatives.

Experimental Protocols

The following are detailed, generalized protocols for the incorporation of this compound and Fmoc-thiomorpholine-3-carboxylic acid into a peptide sequence using manual SPPS.

Protocol 1: Incorporation of this compound via Boc-SPPS

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.

2. Nα-Boc Deprotection:

  • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes (pre-wash).

  • Drain the solution and treat with fresh 50% TFA in DCM for 30 minutes.

  • Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).

3. Neutralization:

  • Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.

  • Wash the resin with DCM (5x).

4. Coupling of Boc-thiomorpholine-3-carboxylic acid:

  • Dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in N,N-dimethylformamide (DMF).

  • Add DIEA (6 eq.) to the solution and pre-activate for 2 minutes.

  • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.

5. Capping (Optional):

  • If unreacted amino groups remain, treat the resin with a solution of acetic anhydride and DIEA in DMF to cap them.

6. Final Cleavage and Deprotection:

  • After synthesis completion, treat the resin with anhydrous hydrogen fluoride (HF) with an appropriate scavenger (e.g., anisole) at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and training).

Protocol 2: Incorporation of Fmoc-thiomorpholine-3-carboxylic acid via Fmoc-SPPS

1. Resin Preparation:

  • Swell the appropriate resin (e.g., Rink Amide or Wang resin) in DMF for 1-2 hours.[6]

2. Nα-Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 5 minutes.[7]

  • Drain the solution and treat with fresh 20% piperidine in DMF for 15-20 minutes.[7]

  • Wash the resin with DMF (5x) and DCM (3x).[7]

3. Coupling of Fmoc-thiomorpholine-3-carboxylic acid:

  • Dissolve Fmoc-thiomorpholine-3-carboxylic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.[8]

  • Add DIEA (6 eq.) to the solution and pre-activate for 2 minutes.[8]

  • Add the activated amino acid solution to the resin and shake for 1-2 hours.[8]

  • Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling.

4. Capping (Optional):

  • If unreacted amino groups remain, treat the resin with a solution of acetic anhydride and DIEA in DMF.

5. Final Cleavage and Side-Chain Deprotection:

  • After synthesis completion, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

Experimental and Logical Workflows

The following diagrams illustrate the core steps involved in Boc and Fmoc solid-phase peptide synthesis.

Boc_SPPS_Workflow Resin Resin Swelling (DCM) Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Coupling (Boc-AA, HBTU/HOBt, DIEA) Neutralization->Coupling Wash Washing Steps Coupling->Wash Repeat for each cycle Wash->Deprotection Final_Cleavage Final Cleavage (HF/Anisole) Wash->Final_Cleavage Peptide Peptide Final_Cleavage->Peptide

Boc-SPPS Workflow

Fmoc_SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Coupling (Fmoc-AA, HBTU/HOBt, DIEA) Deprotection->Coupling Wash Washing Steps Coupling->Wash Repeat for each cycle Wash->Deprotection Final_Cleavage Final Cleavage (TFA Cocktail) Wash->Final_Cleavage Peptide Peptide Final_Cleavage->Peptide

Fmoc-SPPS Workflow

Conclusion

The choice between this compound and Fmoc-thiomorpholine-3-carboxylic acid for SPPS is a critical decision that will impact the overall success and efficiency of the peptide synthesis.

  • Fmoc-thiomorpholine-3-carboxylic acid is the recommended choice for most applications, particularly for the synthesis of complex peptides, peptides containing acid-sensitive moieties, and for syntheses that can be automated. The mild, orthogonal deprotection conditions of the Fmoc strategy generally lead to higher purity and yield of the final product with fewer side reactions.

  • This compound remains a viable option for specific applications, such as the synthesis of certain hydrophobic peptides where aggregation is a major concern, or when the cost of reagents is a primary consideration. However, researchers must be equipped to handle the hazardous reagents required for cleavage and be aware of the potential for acid-catalyzed side reactions.

Ultimately, the optimal choice will depend on the specific peptide sequence, the scale of the synthesis, and the available laboratory infrastructure. This guide provides the foundational knowledge to make a well-informed decision, empowering researchers to advance their peptide-based drug discovery and development programs.

References

A Comparative Analysis of the Biological Activity of Thiomorpholine- vs. Morpholine-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Scaffolds in Peptidomimetics

In the realm of peptide drug design, the incorporation of heterocyclic scaffolds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties. Among these, morpholine and its sulfur analog, thiomorpholine, are frequently utilized to impart favorable characteristics such as improved solubility, metabolic stability, and receptor affinity. This guide provides a comprehensive comparison of the biological activities of peptides containing these two scaffolds, supported by available experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways.

Executive Summary

The substitution of a morpholine ring with a thiomorpholine moiety in a peptide backbone can significantly influence its biological activity. While both scaffolds offer advantages over native peptide structures, the choice between them can lead to notable differences in potency, selectivity, and overall therapeutic potential. This guide aims to provide a clear, data-driven comparison to aid researchers in the rational design of novel peptide-based therapeutics.

Data Presentation: A Head-to-Head Comparison

Direct comparative studies on a wide range of analogous peptide pairs are limited in publicly available literature. However, existing data from studies on related small molecules and individual peptide series provide valuable insights.

Antimicrobial Activity

A notable example highlights the potential for differential activity in the antimicrobial sphere. In a study on 2-(thiophen-2-yl)dihydroquinolines, the morpholine-containing compound exhibited significantly greater potency against Mycobacterium tuberculosis than its thiomorpholine counterpart.[1][2]

Table 1: Comparative Antimycobacterial Activity

Compound AnalogueScaffoldMinimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (µg/mL)
Analog AMorpholine6.25[1][2]
Analog BThiomorpholine25[1][2]

This data suggests that for this particular chemical class, the oxygen atom of the morpholine ring may be more favorable for antimycobacterial activity than the sulfur atom of thiomorpholine.

Enzyme Inhibition: Dipeptidyl Peptidase IV (DPP-IV)

Table 2: In Vitro DPP-IV Inhibitory Activity of Thiomorpholine-Containing Compounds

CompoundIC50 (µmol/L)
Compound 16a6.93[2][3]
Compound 16b6.29[2][3]
Compound 16c3.40[2][3]

These findings establish the thiomorpholine scaffold as a viable component for designing potent DPP-IV inhibitors.[2][3] Further "head-to-head" studies with morpholine analogs would be invaluable to delineate the precise contribution of the heteroatom to inhibitory potency.

Physicochemical and Pharmacokinetic Considerations

The choice between a morpholine and thiomorpholine scaffold can also impact a peptide's physicochemical properties, which in turn influences its pharmacokinetic profile.

  • Lipophilicity: The sulfur atom in thiomorpholine is generally considered to be more lipophilic than the oxygen atom in morpholine. This can affect a peptide's solubility, cell permeability, and plasma protein binding.

  • Metabolic Stability: Both morpholine and thiomorpholine are incorporated into peptides to enhance their resistance to proteolytic degradation.[4] The specific impact on stability can be sequence-dependent and requires empirical evaluation.

  • Cell Permeability: The ability of a peptide to cross cell membranes is crucial for targeting intracellular components. The increased lipophilicity of thiomorpholine may, in some cases, enhance passive diffusion across cell membranes.[5]

Experimental Protocols

To facilitate the direct comparison of novel thiomorpholine- and morpholine-containing peptides, detailed protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing (MIC Assay)

This protocol is used to determine the minimum inhibitory concentration (MIC) of a peptide, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial or fungal strain of interest

  • Peptide stock solution (dissolved in an appropriate solvent, e.g., water or DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a serial dilution of the peptide in MHB in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism (e.g., 5 x 10^5 CFU/mL).

  • Include positive (microorganism in broth without peptide) and negative (broth only) controls.

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the peptide that shows no turbidity (visible growth). Alternatively, read the absorbance at 600 nm.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of DPP-IV.[6][7][8]

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds (thiomorpholine- and morpholine-containing peptides)

  • 96-well black microtiter plates

  • Fluorometric microplate reader

Protocol:

  • Add the assay buffer, DPP-IV enzyme, and varying concentrations of the test compound to the wells of a 96-well plate.

  • Include a positive control (known DPP-IV inhibitor, e.g., sitagliptin) and a negative control (enzyme and buffer only).[7]

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the DPP-IV substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[6]

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxicity of a peptide against a cell line of interest.[1][9][10][11]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of the test peptide.

  • Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide) and a positive control for cytotoxicity.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[1][9][11]

  • Add the solubilization solution to dissolve the formazan crystals.[1][9][11]

  • Read the absorbance at a wavelength of 570 nm.[1]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the mechanism of action of these peptides.

DPP4_Inhibition_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Pancreatic_Beta_Cell Pancreatic β-cell GLP1 GLP-1 (Active) DPP4 DPP-4 Enzyme GLP1->DPP4 Cleavage GLP1R GLP-1 Receptor GLP1->GLP1R Binding GIP GIP (Active) GIP->DPP4 Cleavage GIPR GIP Receptor GIP->GIPR Binding DPP4_Inhibitor DPP-4 Inhibitor (Thiomorpholine/Morpholine Peptide) DPP4_Inhibitor->DPP4 Inhibition GLP1_inactive GLP-1 (Inactive) DPP4->GLP1_inactive GIP_inactive GIP (Inactive) DPP4->GIP_inactive AC Adenylate Cyclase GLP1R->AC Activates GIPR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes Experimental_Workflow_Comparison cluster_Assays Biological Assays start Peptide Synthesis peptide_T Thiomorpholine-Peptide start->peptide_T peptide_M Morpholine-Peptide start->peptide_M antimicrobial Antimicrobial Assay (MIC) peptide_T->antimicrobial enzyme Enzyme Inhibition (IC50) peptide_T->enzyme cytotoxicity Cytotoxicity Assay (IC50) peptide_T->cytotoxicity permeability Cell Permeability (Papp) peptide_T->permeability stability Proteolytic Stability (t1/2) peptide_T->stability peptide_M->antimicrobial peptide_M->enzyme peptide_M->cytotoxicity peptide_M->permeability peptide_M->stability data Data Analysis & Comparison antimicrobial->data enzyme->data cytotoxicity->data permeability->data stability->data

References

A Comparative Guide to the Validation of Novel Thiomorpholine Derivatives by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities is a cornerstone of drug discovery and development. Thiomorpholine and its derivatives represent a class of saturated heterocycles that are of significant interest in medicinal chemistry due to their diverse biological activities, including potential uses as anti-inflammatory, hypolipidemic, and antimicrobial agents.[1][2] The validation of the chemical structure of these newly synthesized compounds is a critical step, ensuring the integrity of subsequent biological and pharmacological studies. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as primary tools for the structural elucidation and validation of novel thiomorpholine derivatives.

Synthesis and Validation Overview

The synthesis of N-aryl thiomorpholines can be readily achieved through nucleophilic aromatic substitution, a common and reliable method in organic synthesis.[3] Following synthesis, purification, and isolation, the definitive confirmation of the target molecule's structure is paramount. NMR and MS are powerful, complementary techniques that provide unambiguous evidence of a compound's identity.[4][5] While NMR reveals the precise arrangement and connectivity of atoms within the molecule, MS confirms the molecular weight and elemental composition.[5][6]

Data Presentation: Spectroscopic and Spectrometric Analysis

To illustrate the validation process, we present hypothetical data for three novel thiomorpholine derivatives (TD-1, TD-2, and TD-3) synthesized via a common protocol. The data presented in the tables below are representative of what researchers would expect to obtain.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Novel Thiomorpholine Derivatives

CompoundStructure¹H NMR (400 MHz, CDCl₃) δ [ppm]¹³C NMR (101 MHz, CDCl₃) δ [ppm]
TD-1 4-(4-Fluorophenyl)thiomorpholine6.95 (t, J = 8.8 Hz, 2H, Ar-H), 6.85 (dd, J = 9.0, 4.4 Hz, 2H, Ar-H), 3.45 (t, J = 5.0 Hz, 4H, N-CH₂), 2.75 (t, J = 5.0 Hz, 4H, S-CH₂)158.0 (d, J = 239.0 Hz), 148.2, 118.0 (d, J = 7.7 Hz), 115.8 (d, J = 22.0 Hz), 52.5, 27.8
TD-2 4-(4-Chlorophenyl)thiomorpholine7.20 (d, J = 8.9 Hz, 2H, Ar-H), 6.80 (d, J = 8.9 Hz, 2H, Ar-H), 3.50 (t, J = 5.1 Hz, 4H, N-CH₂), 2.73 (t, J = 5.1 Hz, 4H, S-CH₂)149.5, 129.2, 125.0, 117.5, 51.8, 27.5
TD-3 4-(4-Methoxyphenyl)thiomorpholine6.88 (d, J = 9.1 Hz, 2H, Ar-H), 6.82 (d, J = 9.1 Hz, 2H, Ar-H), 3.78 (s, 3H, OCH₃), 3.30 (t, J = 5.0 Hz, 4H, N-CH₂), 2.78 (t, J = 5.0 Hz, 4H, S-CH₂)154.5, 145.8, 119.5, 114.8, 55.6, 53.0, 28.0

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)
TD-1 C₁₀H₁₂FNS198.0747198.0751
TD-2 C₁₀H₁₂ClNS214.0452214.0455
TD-3 C₁₁H₁₅NOS210.0947210.0950
Comparison of Primary Analytical Techniques

While NMR and MS are the primary methods for structural validation, other techniques can provide supplementary information.

Table 3: Comparison of Analytical Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹H & ¹³C NMR Detailed molecular structure, atom connectivity, stereochemistry.[5]Non-destructive, provides unambiguous structural information, good for purity assessment.Relatively low sensitivity, requires soluble samples, complex spectra for large molecules.[7]
Mass Spec (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.[6]High sensitivity, small sample amount needed, can be coupled with chromatography (LC-MS, GC-MS).[5]Destructive, provides limited information on stereochemistry or isomerism alone.
Infrared (IR) Spec Presence of specific functional groups.[6]Fast, simple sample preparation, provides a "fingerprint" of the molecule.Provides limited information on the overall molecular skeleton, not suitable for complex mixtures.
Elemental Analysis Percentage composition of elements (C, H, N, S).Provides empirical formula confirmation.Requires pure sample, does not provide structural information.

Experimental Workflow and Protocols

A robust and reproducible experimental plan is crucial for the synthesis and validation of novel compounds.

Experimental Workflow Diagram

G cluster_synthesis Phase 1: Synthesis & Purification cluster_validation Phase 2: Validation & Analysis start Reactants (Thiomorpholine + Aryl Halide) reaction Nucleophilic Aromatic Substitution start->reaction Base, Solvent, Heat workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification isolated_product Isolated Pure Compound purification->isolated_product nmr_acq NMR Spectroscopy (¹H, ¹³C) isolated_product->nmr_acq ms_acq Mass Spectrometry (HRMS) isolated_product->ms_acq data_analysis Data Interpretation & Structural Elucidation nmr_acq->data_analysis ms_acq->data_analysis validated Validated Novel Derivative data_analysis->validated

Caption: Workflow for the synthesis, purification, and structural validation of novel thiomorpholine derivatives.

Detailed Methodologies

1. General Protocol for the Synthesis of N-Aryl Thiomorpholines (TD-2 as example)

A mixture of thiomorpholine (1.0 eq), 1-chloro-4-nitrobenzene (1.0 eq), and triethylamine (2.5 eq) in acetonitrile (15 mL) is stirred and heated to reflux at 85°C for 12 hours.[3] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and deionized water (50 mL) is added. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure 4-(4-chlorophenyl)thiomorpholine (TD-2).

2. Protocol for NMR Data Acquisition

The purified compound (~10 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H NMR and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.[3] Data processing, including Fourier transformation, phase correction, and baseline correction, is performed using appropriate NMR software. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

3. Protocol for Mass Spectrometry Data Acquisition

High-Resolution Mass Spectrometry (HRMS) analysis is performed using an Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.[3] The purified sample is dissolved in methanol to a concentration of approximately 1 mg/mL. The solution is infused directly into the mass spectrometer. Data is acquired in positive ion mode over a mass range of m/z 100-500. The resulting spectrum is analyzed to determine the accurate mass of the protonated molecular ion [M+H]⁺, which is then compared to the calculated theoretical mass.

References

Structure-Activity Relationship (SAR) of Thiomorpholine-Based Compounds: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiomorpholine scaffold, a sulfur-containing heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its unique structural and physicochemical properties, including its ability to form key hydrogen bonds and its metabolic stability, make it a privileged scaffold in the design of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiomorpholine-based compounds, with a focus on their activity as inhibitors of key signaling pathways implicated in cancer: the PI3K/Akt/mTOR and EGFR pathways.

I. Thiomorpholine-Based Inhibitors of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Several studies have explored the potential of thiomorpholine and its oxygen analog, morpholine, as core structures for potent and selective PI3K inhibitors.

Comparative SAR Data of Thiomorpholine and Morpholine-Based PI3K Inhibitors

The following table summarizes the SAR data for a series of thieno[2,3-d]pyrimidine and 2,4-dimorpholinopyrimidine derivatives, highlighting the impact of substitutions on their inhibitory activity against PI3K isoforms.

Compound IDCore ScaffoldR1 (at C2)R2 (at C4)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Reference
GDC-0941 (Pictilisib) Thieno[2,3-d]pyrimidine4-(2-(1-isopropyl-1H-pyrazol-5-yl)pyridin-3-yl)-2-morpholino-5,6-dihydropyrimidin-4(3H)-oneMorpholine333317[1]
14o Thieno[2,3-d]pyrimidine2,6-difluorophenyl4-(2-hydroxypropan-2-yl)phenylamino4.862.32.745.2[1]
ZSTK474 1,3,5-TriazineMorpholineMorpholine3.920.82.910.7[2]
Analog 2a 1,3,5-TriazineMorpholinePiperazine>1000>1000>1000>1000[2]
Analog 2b 1,3,5-TriazineMorpholineN-acetylpiperazine212.91511[2]
17p 2,4-dimorpholinopyrimidine-5-carbonitrileMorpholineMorpholine31.8>100015.4>1000[3]

Key SAR Insights:

  • Role of the Morpholine/Thiomorpholine Moiety: The morpholine ring in compounds like GDC-0941 and ZSTK474 plays a crucial role in binding to the hinge region of the PI3K active site through hydrogen bonding.[2] The replacement of a morpholine group in ZSTK474 with a piperazine (Analog 2a) leads to a significant loss of activity, which is restored upon N-acetylation (Analog 2b), highlighting the importance of the electronic and steric properties of this substituent.[2]

  • Substitutions on the Core Scaffold: In the thieno[2,3-d]pyrimidine series, substitutions at the C2 and C4 positions significantly influence potency and isoform selectivity. For instance, compound 14o with a 2,6-difluorophenyl group at C2 and a substituted phenylamino group at C4 demonstrates potent dual PI3K/mTOR inhibition.[1]

  • Impact of the Thiomorpholine Sulfur: While extensive direct SAR comparisons between morpholine and thiomorpholine on the same scaffold are limited in publicly available literature, the isosteric replacement of oxygen with sulfur can modulate physicochemical properties such as lipophilicity and metabolic stability, which can in turn affect the pharmacokinetic and pharmacodynamic profile of the inhibitor.

Signaling Pathway Diagram: PI3K/Akt/mTOR

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Thiomorpholine_Inhibitor Thiomorpholine-based PI3K Inhibitor Thiomorpholine_Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiomorpholine-based compounds.

II. Thiomorpholine-Based Inhibitors of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another key player in cancer development, and its inhibition has proven to be a successful therapeutic strategy. While SAR data for thiomorpholine-based EGFR inhibitors is less abundant than for their morpholine counterparts, the existing information provides valuable insights for drug design.

Comparative SAR Data of Morpholine-Based EGFR Inhibitors

The following table presents data for a series of morpholine-substituted diphenylpyrimidine derivatives as EGFR inhibitors.

Compound IDCore ScaffoldR Group (at C2 aniline)EGFR (T790M) IC50 (nM)EGFR (WT) IC50 (nM)Selectivity Index (WT/T790M)Reference
Gefitinib QuinazolineN/A5402.40.004[4]
10c DiphenylpyrimidineN-(4-morpholinobenzyl)acetamide0.71448631[4]
18 Diphenylpyrimidine4-morpholinoaniline37>10000>270[4]

Key SAR Insights:

  • Improved Selectivity: The incorporation of a morpholine-substituted aniline at the C2 position of the pyrimidine core in compound 18 significantly improves selectivity for the mutant EGFR (T790M) over the wild-type (WT) EGFR.[4]

  • Flexible Linkers: The introduction of a flexible linker, as seen in compound 10c , can further enhance potency against the resistant T790M mutant while maintaining high selectivity.[4] This suggests that the morpholine moiety can be effectively utilized to explore and optimize interactions within the ATP-binding pocket of EGFR.

  • Potential for Thiomorpholine Analogs: Given the successful application of the morpholine scaffold, it is plausible that thiomorpholine analogs could offer similar or potentially improved properties. The sulfur atom could engage in different non-covalent interactions within the active site and may alter the compound's ADME (absorption, distribution, metabolism, and excretion) properties, warranting further investigation.

Signaling Pathway Diagram: EGFR

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-Akt Pathway Dimerization->PI3K_AKT Activates Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT->Survival Thiomorpholine_Inhibitor Thiomorpholine-based EGFR Inhibitor Thiomorpholine_Inhibitor->EGFR Inhibits

Caption: The EGFR signaling pathway and the inhibitory action of thiomorpholine-based compounds.

III. Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the generation of reliable SAR data. Below are generalized methodologies for key kinase assays.

A. PI3K Enzyme Inhibition Assay (HTRF-based)

This protocol describes a common method for assessing the in vitro inhibitory activity of compounds against PI3K isoforms using Homogeneous Time-Resolved Fluorescence (HTRF).

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.05% CHAPS).

    • Dilute the PI3K enzyme (e.g., PI3Kα, β, δ, or γ) to the desired concentration in the kinase buffer.

    • Prepare a substrate solution containing PIP2 (phosphatidylinositol-4,5-bisphosphate) and ATP in the kinase buffer.

    • Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted test compound or DMSO (vehicle control).

    • Add the diluted PI3K enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the substrate solution to each well.

    • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a detection solution containing a biotinylated-PIP3 tracer and a europium cryptate-labeled anti-biotin antibody and XL665-labeled streptavidin.

    • Incubate the plate in the dark at room temperature for 60 minutes.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm/620 nm * 10,000).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

B. EGFR Kinase Inhibition Assay (LanthaScreen™-based)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring EGFR kinase activity.

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).

    • Dilute the EGFR enzyme (wild-type or mutant) to the desired concentration in the kinase buffer.

    • Prepare a substrate solution containing a fluorescently labeled peptide substrate (e.g., GFP-poly-GT) and ATP in the kinase buffer.

    • Prepare serial dilutions of the test compounds.

  • Kinase Reaction:

    • Add the test compound and the EGFR enzyme to the wells of a microplate and incubate.

    • Start the reaction by adding the substrate/ATP mixture.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a development solution containing a terbium-labeled anti-phosphotyrosine antibody.

    • Incubate to allow the antibody to bind to the phosphorylated substrate.

    • Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis:

    • Calculate the TR-FRET emission ratio.

    • Determine the percent inhibition and calculate the IC50 values as described for the PI3K assay.

C. Akt Cellular Assay (Western Blot-based)

This protocol describes a method to assess the effect of compounds on Akt phosphorylation in a cellular context.

  • Cell Culture and Treatment:

    • Plate cancer cells (e.g., MCF-7, U87MG) in a suitable culture medium and allow them to adhere.

    • Starve the cells in a serum-free medium for several hours to reduce basal Akt phosphorylation.

    • Treat the cells with various concentrations of the test compound for a specified duration.

    • Stimulate the cells with a growth factor (e.g., insulin or EGF) to activate the PI3K/Akt pathway.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total Akt as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-Akt signal to the total Akt signal for each sample.

    • Determine the concentration-dependent inhibition of Akt phosphorylation by the test compound.

IV. Conclusion

The thiomorpholine scaffold represents a valuable building block in the design of kinase inhibitors targeting critical cancer signaling pathways. The available SAR data, particularly for PI3K inhibitors, demonstrates that modifications to the thiomorpholine ring and its surrounding substituents can profoundly impact potency and selectivity. While more extensive research is needed to fully elucidate the SAR of thiomorpholine-based inhibitors for EGFR and Akt, the promising results from morpholine-containing analogs provide a strong rationale for their continued exploration. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers aiming to design, synthesize, and evaluate the next generation of thiomorpholine-based therapeutics.

References

A Comparative Guide to Coupling Reagents for the Amidation of (S)-4-Boc-thiomorpholine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the synthesis of peptidomimetics and other complex molecules, the efficient and stereochemically pure formation of amide bonds is paramount. The choice of coupling reagent for the amidation of N-Boc protected amino acids, such as (S)-4-Boc-thiomorpholine-3-carboxylic acid, is a critical parameter that can significantly impact reaction yield, purity, and the preservation of chiral integrity. This guide provides a comparative analysis of commonly used coupling reagents, supported by general experimental data from peptide chemistry, to aid researchers in selecting the optimal conditions for their specific application.

Comparative Performance of Common Coupling Reagents

The selection of a coupling reagent is often a balance between reactivity, cost, and the potential for side reactions, most notably racemization. For sterically hindered or racemization-prone amino acids, the choice becomes even more critical. Below is a summary of the performance of several classes of coupling reagents commonly employed in amide bond formation.

Coupling Reagent ClassExamplesActivation MechanismAdvantagesDisadvantagesTypical Yields (General)Racemization Risk
Carbodiimides DCC, EDCFormation of an O-acylisourea intermediateCost-effective, readily available.Formation of insoluble urea byproducts (DCC), potential for significant racemization without additives, can form N-acylurea.[1][2][3]60-90%High without additives
Phosphonium Salts BOP, PyBOPFormation of an OBt or OAt active esterHigh reactivity, low racemization with additives, byproducts are generally water-soluble.[1][2]BOP produces the carcinogen HMPA as a byproduct.[1][2] PyBOP is a safer alternative.85-95%Low to Moderate
Uronium/Aminium Salts HBTU, TBTU, HATU, HCTUFormation of an OBt or OAt active esterHigh efficiency and rapid coupling times, low racemization, suitable for solid-phase synthesis.[1][4][5]Can react with the N-terminus of the amine component if used in excess.[1][5] HATU is generally more reactive and provides better results with less epimerization than HBTU.[1][5]>90%Low
Imidazolium-based CDIFormation of an acylimidazolide intermediateRapid activation of carboxylic acids.Generally used for smaller peptides.[4]70-85%Moderate

Note: The performance of each reagent can be highly dependent on the specific substrates, solvent, base, and additives used. The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is a common strategy to suppress racemization and improve reaction efficiency, particularly when using carbodiimides.[1][3][6]

Logical Workflow for Amide Coupling

The general process for the coupling of this compound with a primary or secondary amine involves the activation of the carboxylic acid followed by nucleophilic attack by the amine.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid (S)-4-Boc-thiomorpholine- 3-carboxylic acid Activated_Intermediate Activated Intermediate (e.g., OAt/OBt-ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU, PyBOP) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA, NMM) Base->Activated_Intermediate Amide_Product Amide Product Activated_Intermediate->Amide_Product Nucleophilic Attack Amine Amine (R-NH2) Amine->Amide_Product Byproducts Byproducts (e.g., Urea, HOBt)

Caption: General workflow for amide bond formation.

Experimental Protocols

The following are generalized experimental protocols for the coupling of this compound with an amine using different classes of coupling reagents. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Amidation using HATU
  • Dissolution: Dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF, DCM, or MeCN).

  • Addition of Reagents: Add the amine (1.0-1.2 eq.) to the solution.

  • Activation: In a separate vessel, dissolve HATU (1.1-1.2 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq.) in the same anhydrous solvent.

  • Coupling: Add the HATU/DIPEA solution to the carboxylic acid/amine mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1N HCl), saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Amidation using EDC/HOBt
  • Dissolution: Dissolve this compound (1.0 eq.) and HOBt (1.1-1.2 eq.) in an anhydrous solvent (e.g., DMF or DCM).

  • Addition of Amine: Add the amine (1.0-1.2 eq.) to the solution.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Activation and Coupling: Add EDC·HCl (1.1-1.5 eq.) portion-wise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Filter off any precipitated urea byproduct (if using DCC). Dilute the reaction mixture with an organic solvent and wash sequentially with dilute acid, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 3: Amidation using PyBOP
  • Dissolution: Dissolve this compound (1.0 eq.) and the amine (1.0-1.2 eq.) in an anhydrous solvent (e.g., DMF or DCM).

  • Addition of Base: Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq.) to the solution.

  • Activation and Coupling: Add PyBOP (1.1-1.2 eq.) to the mixture at room temperature.

  • Reaction: Stir the reaction for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Conclusion

For the amidation of this compound, uronium/aminium salt reagents such as HATU and HBTU are generally recommended for achieving high yields and minimizing racemization.[1][4] These reagents are highly efficient and have a broad substrate scope. Phosphonium reagents like PyBOP are also excellent choices, offering a good balance of reactivity and safety. While carbodiimides such as EDC are cost-effective, they should be used in conjunction with additives like HOBt or HOAt to mitigate the risk of epimerization.[1][3] The final choice of reagent and conditions should be determined empirically for the specific amine substrate being used.

References

Evaluating the Purity of Synthesized Thiomorpholine Peptides: A Comparative Guide to Analytical HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized peptides is a critical step in guaranteeing experimental reliability, therapeutic efficacy, and safety. This guide provides a comparative overview of analytical High-Performance Liquid Chromatography (HPLC) for determining the purity of thiomorpholine-containing peptides, alongside alternative analytical techniques. Detailed experimental protocols and potential impurities are also discussed to support robust quality control.

Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most established and widely used method for assessing the purity of synthetic peptides. It separates the target peptide from impurities based on hydrophobicity, providing a quantitative measure of purity by comparing the area of the main peak to the total area of all peaks in the chromatogram. However, a comprehensive purity assessment often involves orthogonal methods to identify and quantify different types of impurities.

Comparative Analysis of Purity Assessment Methods

While analytical HPLC is the cornerstone of peptide purity analysis, other techniques provide complementary and crucial information. Mass Spectrometry (MS) is invaluable for confirming the molecular weight of the target peptide and identifying impurities. Amino Acid Analysis (AAA) is the gold standard for determining the net peptide content, which is the actual amount of peptide in a sample that also contains counter-ions and water. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and can also be used for quantitative purity assessment.

The following table presents an illustrative comparison of these methods for a hypothetical synthesized thiomorpholine peptide.

Analytical Method Parameter Measured Illustrative Purity/Content (%) Advantages Limitations
Analytical HPLC-UV Relative Purity (Area %)98.5%High resolution, quantitative, robust, cost-effective for routine analysis.Does not provide molecular identity of impurities; some impurities may co-elute.
UPLC-MS Identity & PurityMain Peak ID ConfirmedHigh sensitivity, provides molecular weight of main peak and impurities, aids in impurity identification.Quantitative response can vary between compounds; TFA in mobile phase can suppress MS signal.
Amino Acid Analysis (AAA) Net Peptide Content85.0%Determines the absolute quantity of peptide in a lyophilized powder.Destructive to the sample, does not provide information on peptide-related impurities.
Quantitative NMR (qNMR) Purity & Structure98.2%Provides detailed structural information, can quantify purity without a reference standard of the same peptide.Lower sensitivity than MS, complex spectra for larger peptides, higher instrument cost.

Potential Impurities in Thiomorpholine Peptide Synthesis

The solid-phase peptide synthesis (SPPS) process can introduce various impurities. For thiomorpholine-containing peptides, these can include:

  • Process-Related Impurities:

    • Deletion sequences: An amino acid is missing from the desired sequence.

    • Truncation sequences: The peptide chain synthesis is prematurely terminated.

    • Insertion sequences: An extra amino acid is incorporated into the sequence.

    • Incomplete deprotection: Protecting groups on amino acid side chains are not fully removed.

  • Modification of the Thiomorpholine Moiety:

    • Oxidation: The sulfur atom in the thiomorpholine ring could be susceptible to oxidation, forming a sulfoxide or sulfone.

  • Degradation Products:

    • Deamidation: Asparagine and glutamine residues can undergo deamidation.

    • Isomerization: Aspartic acid residues can be prone to isomerization.

Experimental Protocols

A detailed experimental protocol for analytical HPLC and a general overview for UPLC-MS are provided below.

Detailed Experimental Protocol: Analytical RP-HPLC

This protocol provides a starting point for the purity analysis of a synthesized thiomorpholine peptide. Optimization may be required based on the specific properties of the peptide.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized thiomorpholine peptide.
  • Dissolve the peptide in 1 mL of Mobile Phase A (see below) to a final concentration of 1 mg/mL.
  • Vortex briefly to ensure complete dissolution.
  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC System and Conditions:

  • HPLC System: A standard analytical HPLC system with a UV detector.
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
  • Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 5 | | 25 | 65 | | 26 | 95 | | 28 | 95 | | 29 | 5 | | 35 | 5 |
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 214 nm (for the peptide bond) and 280 nm (if aromatic amino acids are present).
  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity of the thiomorpholine peptide by determining the area percentage of the main peak relative to the total area of all peaks.
  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

UPLC-MS for Identity Confirmation

For identity confirmation, the sample can be analyzed by UPLC-MS. The mobile phases are typically modified to be more compatible with mass spectrometry (e.g., using 0.1% formic acid instead of TFA). The UPLC system provides higher resolution and faster analysis times compared to traditional HPLC. The mass spectrometer is used to determine the molecular weight of the eluting peaks, confirming the identity of the main peptide and providing mass information for impurities.

Visualizing the Workflow

The following diagrams illustrate the logical flow of synthesizing and evaluating a thiomorpholine peptide.

cluster_synthesis Peptide Synthesis cluster_analysis Purity Evaluation SPPS Solid-Phase Peptide Synthesis (Incorporation of Thiomorpholine) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude_Purification Crude Peptide Purification Cleavage->Crude_Purification Lyophilization Lyophilization Crude_Purification->Lyophilization HPLC_Analysis Analytical HPLC-UV (Purity Assessment) Lyophilization->HPLC_Analysis Primary QC UPLC_MS_Analysis UPLC-MS (Identity & Impurity ID) Lyophilization->UPLC_MS_Analysis Orthogonal Method AAA_Analysis Amino Acid Analysis (Net Peptide Content) Lyophilization->AAA_Analysis Content Determination NMR_Analysis NMR Spectroscopy (Structural Confirmation) Lyophilization->NMR_Analysis Structural Analysis Final_Peptide Purified Thiomorpholine Peptide HPLC_Analysis->Final_Peptide UPLC_MS_Analysis->Final_Peptide AAA_Analysis->Final_Peptide NMR_Analysis->Final_Peptide

Caption: Workflow from synthesis to purity evaluation of thiomorpholine peptides.

Start Synthesized Thiomorpholine Peptide Sample Sample_Prep Sample Preparation (Dissolution & Filtration) Start->Sample_Prep HPLC_Injection Injection into HPLC System Sample_Prep->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection (214 nm / 280 nm) Separation->Detection Data_Analysis Data Acquisition & Analysis Detection->Data_Analysis Purity_Report Purity Report (Area %) Data_Analysis->Purity_Report

Safety Operating Guide

Personal protective equipment for handling (S)-4-Boc-thiomorpholine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

(S)-4-Boc-thiomorpholine-3-carboxylic acid is a versatile chiral building block used in the synthesis of various pharmaceuticals and agrochemicals. [1][2] Proper handling and safety precautions are paramount to ensure the well-being of laboratory personnel and to maintain the integrity of research. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for handling this compound.

Hazard Identification

This compound is classified as a hazardous substance. According to safety data sheets, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4] It is harmful if swallowed, in contact with skin, or if inhaled.[4][5]

Hazard Statements:

  • H315: Causes skin irritation[3][4]

  • H319: Causes serious eye irritation[3][4]

  • H335: May cause respiratory irritation[3][4]

  • H302: Harmful if swallowed[4]

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted to determine the appropriate PPE required for handling this compound.[6] The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Specifications and Recommendations
Eyes/Face Safety glasses with side shields or chemical splash goggles.[6][7] A face shield may be required for tasks with a high risk of splashing.[6][8]Eye protection is the minimum requirement when working with or around this hazardous material.[6] Ensure that eyewash stations and safety showers are readily accessible.[9]
Skin and Body Laboratory coat.[6][7] For larger quantities, an impervious apron should be worn.[7]Protective clothing is necessary to prevent skin exposure.[4][9]
Hands Protective gloves (e.g., nitrile or butyl rubber).[4][10]Disposable nitrile gloves are the minimum requirement and should be removed immediately after contact with the chemical.[6] For more robust protection, heavy-duty gloves can be used.[6] Always inspect gloves for any signs of degradation or punctures before use.[11]
Respiratory Use in a well-ventilated area or under a chemical fume hood.[3][4] If ventilation is inadequate or if dust is generated, a NIOSH/MSHA approved respirator with a particle filter is recommended.[9][12]A self-contained breathing apparatus should be available in case of an emergency.[4]

Experimental Protocols and Handling Procedures

Adherence to standard operating procedures is crucial for the safe handling of this compound.

Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid Dust Formation: This compound is a solid, so care must be taken to avoid generating dust.[3][9] Use dry clean-up procedures if the material is spilled.[3]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Always wash hands thoroughly with soap and water after handling the chemical.[3]

  • Adding Reagents: When mixing with other substances, always follow standard laboratory safety practices, such as adding acid to water, not the reverse.[7]

Storage:

  • Store in a cool, dry, and well-ventilated area in the original, tightly sealed container.[3][4]

  • The recommended storage temperature is between 0-8 °C.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents, acids, bases, and amines.[3][12]

Emergency and Disposal Plans

Spill Procedures:

  • Minor Spills: For small, dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[3]

  • Major Spills: In the event of a large spill, evacuate the area and alert emergency services.[3] Prevent the spill from entering drains or waterways.[3][4]

  • Personal Protection: Always wear appropriate PPE during cleanup.[3]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[3][4] Seek medical attention if irritation persists.[3]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water.[4] Remove contaminated clothing and wash it before reuse.[3] If skin irritation occurs, get medical advice.[3]

  • Inhalation: Move the person to fresh air.[3][4] If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[12]

  • Ingestion: Do not induce vomiting.[4] Rinse the mouth with water and drink plenty of water.[12] Seek immediate medical attention.[4]

Disposal:

  • Dispose of this compound and its container in accordance with local, state, and federal regulations.[4]

  • This material should be disposed of as hazardous waste and transferred to a suitable container for collection by a specialized disposal company.[4]

Chemical Handling Workflow

The following diagram illustrates the key logistical and safety steps for handling this compound from receipt to disposal.

Workflow for Handling this compound cluster_receipt_storage Receipt and Storage cluster_handling Handling and Use cluster_cleanup_disposal Cleanup and Disposal receipt Receive Chemical verify Verify Container Integrity receipt->verify storage Store in Cool, Dry, Well-Ventilated Area (0-8 °C) verify->storage ppe Don Appropriate PPE storage->ppe Prepare for Use fume_hood Work in a Chemical Fume Hood ppe->fume_hood weighing Weigh Solid Carefully (Avoid Dust) fume_hood->weighing experiment Use in Experiment weighing->experiment decontaminate Decontaminate Work Area experiment->decontaminate Post-Experiment waste_collection Collect Waste in Labeled Container decontaminate->waste_collection disposal Dispose of Waste via Authorized Service waste_collection->disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.